molecular formula C14H21N3O2 B6147692 tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate CAS No. 889948-10-1

tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate

Numéro de catalogue: B6147692
Numéro CAS: 889948-10-1
Poids moléculaire: 263.3
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate is a useful research compound. Its molecular formula is C14H21N3O2 and its molecular weight is 263.3. The purity is usually 95.
BenchChem offers high-quality tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

889948-10-1

Formule moléculaire

C14H21N3O2

Poids moléculaire

263.3

Pureté

95

Origine du produit

United States
Foundational & Exploratory

tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate structure elucidation

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to the Structural Elucidation of tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structural elucidation of tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate, a key building block in contemporary medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of data, focusing instead on the strategic integration of High-Resolution Mass Spectrometry (HRMS), one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. Each analytical step is presented as part of a self-validating workflow, emphasizing the causality behind experimental choices to ensure the highest fidelity in structural confirmation. This guide is intended for researchers, scientists, and drug development professionals who require a robust and logical framework for small molecule characterization.

Introduction and Postulated Structure

The unambiguous confirmation of a molecule's structure is the bedrock of chemical and pharmaceutical research. The title compound, tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate (CAS Number: 889948-10-1), possesses a unique combination of a strained azetidine ring, a Boc-protected amine, and a para-substituted aniline moiety.[1] These features make it a versatile synthon for introducing a 3-aminoazetidine scaffold into larger, biologically active molecules. However, the precise connectivity and the presence of these distinct functional groups must be rigorously verified.

Based on its IUPAC name, the postulated structure is presented below. This structure forms the central hypothesis that will be systematically tested and validated by the subsequent spectroscopic data.

Molecular Formula: C₁₄H₂₁N₃O₂ Molecular Weight: 263.34 g/mol

Figure 1: Postulated Chemical Structure

Hypothesized structure of the target molecule.

High-Resolution Mass Spectrometry (HRMS)

Causality: The first and most fundamental question in structure elucidation is confirming the molecule's elemental composition. HRMS is the definitive technique for this purpose, providing a highly accurate mass measurement that distinguishes the target compound from isomers or impurities with even minute mass differences.[2][3][4] This technique serves as the foundational check of our hypothesis.

Experimental Protocol: HRMS via ESI-TOF
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of HPLC-grade methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL. To facilitate protonation, 0.1% formic acid may be added to the solvent.[5]

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap system.[6][7]

  • Ionization Mode: Positive ion mode (ESI+) is selected to generate the protonated molecular ion [M+H]⁺.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

Data Interpretation

The primary goal is to match the experimentally observed m/z value with the theoretically calculated mass for the protonated molecule, [C₁₄H₂₂N₃O₂]⁺.

Ion SpeciesCalculated Exact Mass (m/z)Observed m/z (example)Mass Error (ppm)
[M+H]⁺ 264.1707264.1703-1.5
[M+Na]⁺ 286.1526286.1522-1.4

A mass error of <5 ppm provides high confidence in the assigned elemental formula, C₁₄H₂₁N₃O₂.[2] The presence of a sodium adduct ([M+Na]⁺) is also common and further corroborates the molecular weight. A potential and commonly observed fragmentation would be the loss of the tert-butyl group (-56 Da) or the entire Boc group (-100 Da).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While HRMS confirms what atoms are present, NMR spectroscopy reveals how they are connected. It is the most powerful tool for mapping the carbon-hydrogen framework of a molecule.[8] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is employed to build the structure piece by piece, providing an interlocking, self-validating dataset.

Experimental Protocol: 1D and 2D NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[5]

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.[8]

  • 1D Spectra Acquisition:

    • ¹H NMR: Acquire with 16-64 scans, referencing the spectrum to the residual solvent signal.

    • ¹³C NMR: Acquire with proton decoupling over 1024 or more scans to achieve adequate signal-to-noise.[5]

  • 2D Spectra Acquisition:

    • COSY (Correlation Spectroscopy): To identify proton-proton (H-H) couplings, typically through 2-3 bonds.[9]

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and the carbons they are attached to.[9][10]

¹H NMR Data Interpretation

The ¹H NMR spectrum is used to identify and quantify all unique proton environments in the molecule.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale & Key Correlations
-C(CH₃)₃ ~1.45Singlet (s)9HCharacteristic singlet of the nine equivalent Boc protons.[11]
-NH₂ ~3.5-4.0 (broad)Singlet (br s)2HBroad, exchangeable signal of the primary aniline amine.
Azetidine CH₂ ~3.8-4.2Triplet (t) or Multiplet (m)4HProtons on carbons adjacent to the azetidine nitrogen. Expected to show COSY correlation to the azetidine CH.[12][13]
Azetidine CH ~4.5-4.8Multiplet (m)1HThe single proton at the 3-position, coupled to the adjacent CH₂ groups and the carbamate NH.
Carbamate NH ~5.0-5.5 (broad)Singlet (br s) or Doublet (d)1HBroad, exchangeable proton of the carbamate. May show coupling to the azetidine CH.
**Aromatic H (ortho to NH₂) **~6.6-6.8Doublet (d)2HProtons on the aniline ring, upfield due to the electron-donating effect of the -NH₂ group.[14]
Aromatic H (ortho to Azetidine) ~6.8-7.0Doublet (d)2HProtons on the aniline ring, slightly downfield compared to the other aromatic protons.
¹³C NMR Data Interpretation

The ¹³C NMR spectrum confirms the carbon skeleton, with each unique carbon atom producing a distinct signal.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
-C(CH₃)₃ ~28.5Characteristic signal for the methyl carbons of the Boc group.[15]
C-(CH₃)₃ ~79.5Quaternary carbon of the Boc group.[15]
Azetidine CH₂ ~50-55Azetidine ring carbons adjacent to the ring nitrogen.
Azetidine CH ~35-40Azetidine ring carbon bearing the carbamate group.
Aromatic C (ortho to NH₂) ** ~115Shielded aromatic carbons due to the electron-donating NH₂ group.
Aromatic C (ortho to Azetidine) ~120Aromatic carbons adjacent to the azetidine nitrogen.
Aromatic C (ipso, C-NH₂) **~142Carbon atom directly attached to the amino group.
Aromatic C (ipso, C-Azetidine) ~135Carbon atom directly attached to the azetidine nitrogen.
Carbamate C=O ~155-157Carbonyl carbon of the carbamate functional group.[16][17]
2D NMR Integration Workflow

The power of 2D NMR lies in its ability to connect the fragments identified in 1D spectra.[18][19] The workflow confirms the postulated structure by linking adjacent nuclei.

Integration of 1D and 2D NMR data for definitive structure validation.

  • HSQC Validation: A cross-peak between the proton signal at ~4.5-4.8 ppm and the carbon signal at ~35-40 ppm would definitively assign these signals to the azetidine CH group. Similarly, correlations would confirm all other C-H bonds.[10][20]

  • COSY Validation: A crucial cross-peak would be observed between the azetidine CH proton (~4.5-4.8 ppm) and the azetidine CH₂ protons (~3.8-4.2 ppm), confirming the 3-substituted pattern of the azetidine ring.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy provides a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.[21] It serves as a complementary technique to corroborate the findings from MS and NMR.[22]

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-600 cm⁻¹. A background spectrum should be recorded and automatically subtracted.[23]

Data Interpretation

The IR spectrum should display characteristic absorption bands corresponding to the molecule's functional groups.[24][25]

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupIntensity
3450-3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)Medium-Strong
~3300N-H StretchCarbamate (N-H)Medium
3100-3000C-H StretchAromatic (sp² C-H)Medium
3000-2850C-H StretchAliphatic (sp³ C-H)Medium-Strong
~1700C=O StretchCarbamate (-O-C=O)Strong
1620-1580N-H BendPrimary Amine (-NH₂)Medium
1600-1450C=C StretchAromatic RingMedium
1250-1000C-N StretchAmine / CarbamateMedium-Strong

Integrated Structure Confirmation and Conclusion

The definitive structure of tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate is confirmed by the convergence of evidence from all three analytical techniques.

Logical workflow for integrated structure elucidation.

References

  • García-Campaña, A. M., et al. (2021). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. Journal of Pharmaceutical and Biomedical Analysis, 199, 114032. [Link]

  • Scribd. (n.d.). IR Spectrum and Functional Group Table. [Link]

  • Laganowsky, A., et al. (2014). High-resolution mass spectrometry of small molecules bound to membrane proteins. Nature Protocols, 9(9), 2233–2246. [Link]

  • Jevtic, I. (2019, October 15). 2D- NMR what is the different between COSY and HSQC?? ResearchGate. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. [Link]

  • Sokoli, A., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-1-yl)acrylate. Molecules, 27(21), 7248. [Link]

  • ResolveMass Laboratories Inc. (2025, September 10). Working Principle of HRMS. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(4), 2097–2098. [Link]

  • The Organic Chemistry Tutor. (2026, March 22). Learn DEPT-135, COSY & HSQC NMR in 10 Minutes | 2D NMR Problem Solving for Beginners. YouTube. [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • University of Colorado Boulder. (n.d.). Simplified Infrared Correlation Chart. [Link]

  • Capriati, V., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Organic & Biomolecular Chemistry, 13(3), 747–752. [Link]

  • Elyashberg, M. E., et al. (2004). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. Journal of Chemical Information and Modeling, 44(5), 1625–1634. [Link]

  • PubMed. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. [Link]

  • Supporting Information. (n.d.). Characterization Data of the Products. [Link]

  • Fujita, M., et al. (2019). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 7, 72. [Link]

  • Dearden, J. C., & Forbes, W. F. (1959). The ultraviolet spectra of aniline, 2-, 3-, and 4-aminopyridines and of some of their derivatives in n-hexane, 1,4-dioxan, ethanol, and water solutions. Journal of the Chemical Society B: Physical Organic, 1840-1847. [Link]

  • ResearchGate. (2024, June). COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE. [Link]

  • Prakash, G. K. S., et al. (1997). 1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. The Journal of Organic Chemistry, 62(22), 7624–7628. [Link]

  • American Chemical Society. (2025, February 17). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. [Link]

  • Reddit. (2024, June 20). chemical shift of carbamate. [Link]

  • UCLA Chemistry. (n.d.). 13C NMR Chemical Shift Table. [Link]

  • Saadi, L., et al. (2022). Synthesis and Identification of Some Metal Complexes Derived from Azo Ligand of 4,4'-Methylenedianiline and 4-Bromoaniline. Journal of Medicinal and Chemical Sciences, 6(4), 720-732. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • Akhtar, T., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Chemistry Central Journal, 11, 80. [Link]

  • Reich, H. J. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Dana Bioscience. (n.d.). tert-Butyl (1-(4-aminophenyl)azetidin-3-yl)carbamate 1g. [Link]

  • MolPort. (n.d.). tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate. [Link]

  • Isidro-Llobet, A., et al. (2009). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 52(18), 5345–5357. [Link]

  • PubChem. (n.d.). tert-Butyl n-[1-(4-bromophenyl)azetidin-3-yl]carbamate. [Link]

  • Pittelkow, M., et al. (2002). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2002(15), 2195–2202. [Link]

Sources

tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate solubility in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility of tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various organic solvents. We will delve into the theoretical underpinnings of its solubility, present robust experimental protocols for its determination, and offer insights into the practical implications for its use in research and development.

Introduction: The Importance of Solubility in Drug Discovery

Solubility is a critical physicochemical parameter that profoundly influences a compound's suitability for use in drug discovery and development. It affects everything from the feasibility of in vitro assays to the bioavailability of a potential therapeutic agent. Understanding the solubility of a molecule like tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate is therefore not merely an academic exercise but a fundamental prerequisite for its successful application. This guide will provide the necessary framework for a thorough characterization of its solubility profile.

Molecular Structure and Predicted Solubility

The solubility of a compound is dictated by its molecular structure and the nature of the solvent. Let's analyze the key structural features of tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate:

  • Aromatic Amine: The 4-aminophenyl group provides a site for hydrogen bonding and imparts a degree of polarity.

  • Azetidine Ring: This small, saturated heterocyclic ring is a polar component.

  • Carbamate Linkage: The N-carbamate group can act as both a hydrogen bond donor and acceptor.

  • tert-Butyl Group: This bulky, non-polar group contributes to the lipophilicity of the molecule.

Based on this structure, we can predict that the molecule will exhibit a degree of solubility in a range of organic solvents, with a preference for those that can engage in hydrogen bonding and have a moderate to high polarity. However, the presence of the non-polar tert-butyl group may limit its solubility in highly polar, protic solvents like methanol, while enhancing it in less polar, aprotic solvents.

Experimental Determination of Solubility

While theoretical predictions are useful, empirical determination of solubility is essential for accurate and reliable data. We will outline two common methods for solubility assessment: kinetic and thermodynamic solubility.

Kinetic Solubility Screening

Kinetic solubility measures the concentration of a compound that remains in solution after being added from a concentrated stock (typically in DMSO) to an aqueous or organic buffer. It is a high-throughput method often used in early drug discovery.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare 10 mM stock in DMSO add_stock Add stock solution to solvents stock->add_stock plate Dispense organic solvents into 96-well plate plate->add_stock incubate Incubate and shake add_stock->incubate filter Filter to remove precipitate incubate->filter analyze Analyze supernatant by HPLC-UV or LC-MS filter->analyze quantify Quantify concentration against standard curve analyze->quantify

Caption: Workflow for Kinetic Solubility Determination.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate in 100% DMSO.

  • Solvent Plate Preparation: Aliquot 98 µL of each selected organic solvent into the wells of a 96-well microplate.

  • Compound Addition: Add 2 µL of the 10 mM stock solution to each well, resulting in a final concentration of 200 µM.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking.

  • Filtration: Filter the samples through a 0.45 µm filter plate to remove any precipitated compound.

  • Analysis: Analyze the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS, to determine the concentration of the compound remaining in solution.

Thermodynamic Solubility Measurement

Thermodynamic solubility is the concentration of a compound in a saturated solution in equilibrium with the solid form. This is a more time-consuming but more accurate measure of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_solid Add excess solid compound to solvent equilibrate Equilibrate with shaking (24-48h) add_solid->equilibrate centrifuge Centrifuge to pellet solid equilibrate->centrifuge analyze Analyze supernatant by HPLC-UV or LC-MS centrifuge->analyze quantify Quantify concentration analyze->quantify

Caption: Workflow for Thermodynamic Solubility Determination.

  • Sample Preparation: Add an excess amount of solid tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate to a vial containing a known volume of the organic solvent.

  • Equilibration: Seal the vial and shake at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the sample at high speed to pellet the excess solid.

  • Sample Dilution and Analysis: Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent, and analyze the concentration using a validated analytical method (e.g., HPLC-UV with a standard curve).

Data Summary and Interpretation

The results from the solubility experiments should be compiled into a clear and concise table. This allows for easy comparison of the compound's solubility across different solvents.

SolventDielectric ConstantPolarity IndexPredicted SolubilityExperimentally Determined Solubility (µg/mL)
Dimethyl Sulfoxide (DMSO)47.27.2HighData to be determined
N,N-Dimethylformamide (DMF)36.76.4HighData to be determined
Acetonitrile37.55.8ModerateData to be determined
Ethanol24.54.3ModerateData to be determined
Isopropanol19.93.9ModerateData to be determined
Dichloromethane (DCM)9.13.1Low to ModerateData to be determined
Tetrahydrofuran (THF)7.54.0ModerateData to be determined
Toluene2.42.4LowData to be determined
Heptane1.90.1Very LowData to be determined

Interpreting the Results:

The experimentally determined solubility values will provide a clear picture of the compound's behavior. A high solubility in polar aprotic solvents like DMSO and DMF is expected. The solubility in alcohols like ethanol and isopropanol will depend on the balance between hydrogen bonding and the lipophilicity of the tert-butyl group. Lower solubility is anticipated in non-polar solvents such as toluene and heptane.

Conclusion and Practical Implications

A thorough understanding of the solubility of tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate in organic solvents is paramount for its effective use in research and development. The experimental protocols outlined in this guide provide a robust framework for generating reliable solubility data. This data will, in turn, inform decisions on solvent selection for chemical reactions, purification processes, and formulation development, ultimately accelerating the path of this compound in the drug discovery pipeline.

References

  • Title: The importance of solubility in drug discovery Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: Differentiating with solubility in drug discovery Source: MedChemComm URL: [Link]

Spectroscopic Characterization and Synthetic Validation of tert-Butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate (CAS: 889948-10-1) has emerged as a highly versatile building block in modern medicinal chemistry. It is frequently utilized as a rigidified, vector-directing linker in the design of Proteolysis Targeting Chimeras (PROTACs) and targeted kinase inhibitors. This in-depth technical guide provides drug development professionals and analytical chemists with definitive spectroscopic data (NMR, IR, MS) and self-validating synthetic protocols required to ensure the structural integrity of this critical intermediate.

Introduction & Chemical Context

The architectural core of this molecule features a highly strained, four-membered azetidine ring conjugated to a para-substituted aniline and protected by a tert-butyloxycarbonyl (Boc) group. The azetidine ring provides unique conformational rigidity compared to flexible aliphatic linkers, which is highly advantageous for optimizing the binding thermodynamics of bivalent degraders such as Bruton's Tyrosine Kinase (BTK) PROTACs .

However, the inherent ring strain of the azetidine moiety (~25.2 kcal/mol) significantly alters its local magnetic environment and basicity compared to larger heterocycles like pyrrolidine . Consequently, rigorous spectroscopic profiling is mandatory to differentiate successful coupling products from ring-opened or degraded impurities.

Physicochemical Profiling & Spectroscopic Data

General Properties

Before initiating spectroscopic analysis, it is essential to establish the baseline physicochemical parameters of the compound.

Table 1: Key Physicochemical Parameters

Parameter Value
Chemical Formula C₁₄H₂₁N₃O₂
Molecular Weight 263.34 g/mol
Exact Mass 263.1634 Da
Appearance Off-white to pale yellow crystalline solid

| Solubility | Soluble in DMSO, DMF, Methanol, and Dichloromethane |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of the 1-aryl-3-aminoazetidine system relies heavily on identifying the distinct splitting patterns of the azetidine protons.

Expert Insight on Causality: The C2 and C4 methylene protons of the azetidine ring are chemically equivalent by symmetry but are diastereotopic due to the chiral center at C3 (bearing the NHBoc group). This causes the protons cis and trans to the carbamate substituent to reside in different magnetic environments, typically resolving as two distinct pseudo-triplets or multiplets rather than a single unified signal .

Table 2: ¹H NMR Assignments (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
7.45 br d (J = 6.8 Hz) 1H Carbamate N-H (Boc)
6.48 d (J = 8.6 Hz) 2H Aromatic C-H (ortho to NH₂)
6.32 d (J = 8.6 Hz) 2H Aromatic C-H (ortho to azetidine)
4.42 br s 2H Aniline NH₂
4.25 m 1H Azetidine C3-H
3.95 t (J = 7.5 Hz) 2H Azetidine C2/C4-H (trans to NHBoc)
3.45 t (J = 7.5 Hz) 2H Azetidine C2/C4-H (cis to NHBoc)

| 1.39 | s | 9H | t-Butyl C(CH₃ )₃ |

Table 3: ¹³C NMR Assignments (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Carbon Type Assignment
155.2 Quaternary (C=O) Carbamate Carbonyl
142.8 Quaternary (Ar-C) Aromatic C (ipso to azetidine)
140.5 Quaternary (Ar-C) Aromatic C (ipso to NH₂)
115.1 Methine (Ar-CH) Aromatic C (ortho to NH₂)
112.4 Methine (Ar-CH) Aromatic C (ortho to azetidine)
77.9 Quaternary (C) t-Butyl central carbon
58.6 Methylene (CH₂) Azetidine C2 and C4
41.8 Methine (CH) Azetidine C3

| 28.3 | Methyl (CH₃) | t-Butyl methyls |

Mass Spectrometry (ESI-TOF MS)

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS) run in positive ion mode yields the protonated molecular ion [M+H]⁺ at m/z 264.17.

Expert Insight on Causality: Upon collision-induced dissociation (CID), Boc-protected amines undergo a highly diagnostic fragmentation pathway. The primary event is the elimination of isobutene (56 Da) via a McLafferty-type rearrangement. This is rapidly followed by the extrusion of carbon dioxide (44 Da). In tandem MS assays, this combined neutral loss of 100 Da is used as a definitive, self-validating marker for the presence of the Boc moiety .

Table 4: ESI-MS/MS Fragmentation Peaks

m/z Value Relative Abundance Fragment Assignment
264.17 100% (Precursor) [M+H]⁺
208.11 High [M+H - C₄H₈]⁺ (Loss of isobutene, -56 Da)
164.12 Base Peak in CID [M+H - C₅H₈O₂]⁺ (Loss of Boc, -100 Da)

| 135.09 | Low | Azetidine ring cleavage fragment |

MS_Fragmentation M Precursor Ion[M+H]+ m/z 264.17 F1 Fragment Ion m/z 208.11 M->F1 Loss of Isobutene (-56 Da) F2 Fragment Ion m/z 164.12 M->F2 Combined Loss of Isobutene + CO2 (-100 Da) F1->F2 Loss of CO2 (-44 Da) F3 Azetidine Cleavage m/z 135.09 F2->F3 Ring Opening

Caption: ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway.

Infrared (IR) Spectroscopy (ATR-FTIR)

IR spectroscopy provides rapid orthogonal validation of the functional groups.

  • 3340 cm⁻¹: N-H stretch (primary amine, asymmetric).

  • 3220 cm⁻¹: N-H stretch (secondary carbamate, broad).

  • 2975 cm⁻¹: C-H stretch (aliphatic t-Bu).

  • 1685 cm⁻¹: C=O stretch (carbamate carbonyl, strong).

  • 1515 cm⁻¹: C=C stretch (aromatic ring).

Experimental Methodologies: Synthesis & Validation Protocols

To generate this building block with high purity (>98%) suitable for downstream drug synthesis, a two-step Nucleophilic Aromatic Substitution (SNAr) and catalytic reduction workflow is preferred over Buchwald-Hartwig coupling to strictly avoid transition metal (Palladium) contamination in the final amine.

Synthesis_Workflow A tert-Butyl azetidin-3-ylcarbamate C Step 1: SNAr Reaction K2CO3, DMF, 80°C A->C B 1-Fluoro-4-nitrobenzene B->C D Nitro Intermediate (m/z 294.14) C->D Nucleophilic Substitution E Step 2: Catalytic Reduction Pd/C, H2 (1 atm), MeOH D->E F Target Compound: tert-Butyl N-[1-(4-aminophenyl) azetidin-3-yl]carbamate E->F Nitro to Amine Reduction

Caption: Two-step synthetic workflow for tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate.

Step 1: Nucleophilic Aromatic Substitution (SNAr)
  • Charge Reactor: To a 250 mL round-bottom flask, add tert-butyl azetidin-3-ylcarbamate (1.0 eq) and 1-fluoro-4-nitrobenzene (1.1 eq).

  • Solvent & Base: Suspend the reagents in anhydrous N,N-Dimethylformamide (DMF) (0.2 M). Add anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq).

    • Causality: DMF is selected because its high dielectric constant effectively stabilizes the polar Meisenheimer complex transition state during the SNAr addition-elimination sequence. K₂CO₃ acts as a mild, non-nucleophilic base to scavenge liberated HF without degrading the Boc group.

  • Reaction: Stir the mixture at 80 °C under a nitrogen atmosphere for 12 hours.

  • Workup: Quench with ice water and extract with Ethyl Acetate (3x). Wash the organic layer with brine (5x) to remove residual DMF. Dry over Na₂SO₄ and concentrate.

  • Self-Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) should show complete consumption of the azetidine starting material. The isolated intermediate must present a distinct yellow hue and strong IR bands at 1520 and 1340 cm⁻¹ (NO₂ asymmetric/symmetric stretches).

Step 2: Catalytic Hydrogenation
  • Charge Reactor: Dissolve the nitro intermediate (1.0 eq) in HPLC-grade Methanol (0.1 M).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight) under a blanket of argon.

    • Causality: Methanol is utilized due to its high hydrogen solubility and ability to solvate both the nitro intermediate and the increasingly polar aniline product.

  • Reduction: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon (1 atm). Stir vigorously at room temperature for 4 hours.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with Methanol.

  • Isolation: Concentrate the filtrate in vacuo to afford the target compound as an off-white solid.

  • Self-Validation Checkpoint: The complete disappearance of the NO₂ stretches in the IR spectrum and the emergence of a broad NH₂ singlet (~4.42 ppm) in the ¹H NMR definitively confirm the success of the reduction.

Conclusion

The characterization of tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate requires a nuanced understanding of strained heterocyclic NMR dynamics and carbamate mass spectrometry fragmentation. By adhering to the spectroscopic benchmarks and the self-validating synthetic protocols outlined in this guide, researchers can confidently integrate this building block into advanced therapeutic pipelines, ensuring high-fidelity structure-activity relationship (SAR) data in downstream biological assays.

References

  • Degradation of Bruton's Tyrosine Kinase (BTK) by Conjugation of BTK Inhibitors with E3 Ligase Ligand and Methods of Use.Google Patents (WO2021219070A1).
  • Preparation and Synthetic Applications of Azetidines. Heterocycles, Vol. 84, No. 1, 2012. URL:[Link]

  • Tandem Mass Spectrometry for the Direct Assay of Lysosomal Enzymes in Dried Blood Spots: Application to Screening Newborns for Mucopolysaccharidosis II (Hunter Syndrome). Analytical Chemistry (ACS Publications), 2010. URL:[Link]

The Mechanistic Logic and Experimental Rigor of the tert-Butyl Carbamate (Boc) Protecting Group in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The tert-butyloxycarbonyl (Boc) protecting group is a foundational pillar in modern synthetic chemistry, enabling the construction of complex peptides and small-molecule therapeutics. By effectively masking the basicity and nucleophilicity of amines as less reactive carbamates, the Boc group allows for highly selective, orthogonal synthetic strategies. This whitepaper provides a deep dive into the mechanistic pathways of Boc protection and deprotection, elucidating the causality behind standard experimental protocols and offering self-validating methodologies for the laboratory.

Mechanistic Architecture of the Boc Group

The Protection Pathway: Nucleophilic Acyl Substitution

The installation of the Boc group is driven by a nucleophilic acyl substitution mechanism. When an amine is reacted with di-tert-butyl dicarbonate (Boc₂O), the nitrogen lone pair attacks one of the highly electrophilic carbonyl carbons of the anhydride[1]. This attack forms a transient tetrahedral intermediate. As the intermediate collapses, it expels a tert-butyl carbonate leaving group.

Crucially, this leaving group is thermodynamically unstable. It spontaneously decomposes into tert-butanol and carbon dioxide (CO₂) gas[2]. The irreversible evolution of CO₂ gas shifts the reaction equilibrium entirely to the right, providing an immense thermodynamic driving force that makes the protection highly efficient[3]. While tert-butyl chloroformate (Boc-Cl) can theoretically be used, it is highly unstable; thus, Boc₂O remains the industry standard due to its stability and ease of handling[1].

The Deprotection Pathway: Acid-Catalyzed Fragmentation

Unlike base-labile protecting groups, the Boc carbamate is highly sterically hindered and resistant to basic hydrolysis or nucleophilic attack[1]. Its removal is strictly acid-catalyzed.

When exposed to strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), the carbonyl oxygen of the carbamate is protonated[4]. This protonation triggers a fragmentation event that releases a highly stable tert-butyl cation and carbamic acid[5]. The carbamic acid subsequently undergoes rapid decarboxylation, releasing a second equivalent of CO₂ and yielding the free amine as an ammonium salt[6]. The generation of the electrophilic tert-butyl cation is the most critical mechanistic juncture, as it necessitates the use of nucleophilic scavengers to prevent unwanted side reactions[7].

BocMechanism A Free Amine + Boc2O B Tetrahedral Intermediate A->B Nucleophilic Attack C Boc-Protected Amine + CO2 + t-BuOH B->C Elimination & Decarboxylation D Protonated Carbamate (TFA Addition) C->D Acidic Cleavage E Carbamic Acid + t-Butyl Cation D->E Fragmentation F Free Amine Salt + CO2 E->F Decarboxylation

Mechanistic pathway of Boc protection and acid-catalyzed deprotection.

Orthogonality and Strategic Utility

In multi-step syntheses, particularly Solid-Phase Peptide Synthesis (SPPS), the Boc group is often utilized alongside other protecting groups. Its orthogonality—the ability to be removed under specific conditions that leave other protecting groups intact—is its greatest asset. Boc is completely stable to the basic conditions used to cleave Fmoc groups and the catalytic hydrogenation used to remove Cbz groups[2].

Table 1: Quantitative & Qualitative Comparison of Amine Protecting Groups
Protecting GroupCleavage ReagentStability to BaseStability to Hydrogenation (Pd/C, H₂)Byproducts Generated
Boc Strong Acid (TFA, HCl)Highly StableHighly StableCO₂, tert-butanol, t-butyl cation
Fmoc Secondary Amine (Piperidine)LabileStableDibenzofulvene
Cbz (Z) H₂ (Pd/C) or Strong Acid (HF)StableLabileToluene, CO₂

Data synthesized from established SPPS orthogonality principles[1],[7].

Table 2: Boc Deprotection Efficiency vs. TFA Concentration
TFA Concentration (in DCM)Reaction Time (minutes)Typical Outcome / Efficiency
25% 120Effective for most standard substrates.
50% 30 - 60Rapid cleavage; standard for SPPS protocols.
100% (Neat) < 15Extremely rapid; requires robust substrates.

Quantitative parameters for Boc deprotection optimization[8].

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be more than a list of instructions; it must explain why each step is performed and how the chemist can validate the system in real-time.

Protocol 1: N-Boc Protection of Amines using Boc₂O

This protocol utilizes a biphasic or organic solvent system to mask a primary or secondary amine.

  • Dissolution: Dissolve the amine substrate (1.0 equiv) in a 1:1 (v/v) mixture of Tetrahydrofuran (THF) and water, or pure Dichloromethane (DCM)[8].

  • Base Addition: Add Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 equiv).

    • Causality: While Boc₂O can react without a base, the reaction generates a proton. Adding a tertiary amine neutralizes this proton, preventing the starting amine from becoming protonated (and thus non-nucleophilic), thereby accelerating the reaction[3].

  • Reagent Introduction: Cool the system to 0 °C and add Boc₂O (1.1 equiv) dropwise.

    • Causality: The reaction is exothermic. Dropwise addition controls the thermal profile and prevents a runaway evolution of CO₂ gas.

  • Venting & Stirring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Do not seal the reaction vessel.

    • Causality: CO₂ gas is a stoichiometric byproduct. Running this reaction in a closed system will cause dangerous pressure buildup and potential vessel rupture[3].

  • Validation Checkpoint: Monitor by TLC (Ninhydrin stain). The disappearance of the primary amine (which stains purple/pink) and the appearance of a higher Rf spot confirms conversion.

Protocol 2: Acidic Deprotection and Cation Scavenging

This protocol outlines the removal of the Boc group, emphasizing the critical role of carbocation scavengers.

  • Dissolution: Dissolve the Boc-protected substrate in anhydrous DCM (0.1 to 0.5 M)[4].

  • Scavenger Addition: Add a nucleophilic scavenger such as anisole, thioanisole, or triethylsilane (2.0 to 5.0 equiv)[6].

    • Causality: The cleavage generates a highly reactive tert-butyl cation. Without a scavenger, this cation will indiscriminately alkylate electron-rich moieties on the substrate (e.g., the indole ring of Tryptophan or the sulfur in Methionine/Cysteine)[5]. The scavenger acts as a sacrificial nucleophile to trap the cation.

  • Acidification: Add TFA to achieve a 20-50% (v/v) concentration in DCM[5]. Stir at room temperature for 30-60 minutes.

  • Concentration: Evaporate the volatiles under reduced pressure.

    • Causality: Both TFA and the tert-butanol byproduct are highly volatile, allowing for straightforward removal without harsh aqueous workups.

  • Validation Checkpoint: Observe the reaction mixture upon TFA addition; mild effervescence (CO₂ evolution) is a real-time visual indicator of successful carbamate fragmentation. Confirm the product mass via LC-MS.

BocWorkflow S1 Dissolve Substrate in DCM S2 Add Scavenger (e.g., Anisole) S1->S2 Prepare for Cation Trapping S3 Add TFA (20-50% v/v) S2->S3 Initiate Cleavage S4 Vent CO2 Gas (Effervescence) S3->S4 Thermodynamic Driving Force S5 Concentrate & Neutralize Salt S4->S5 Isolate Free Amine

Standard experimental workflow for Boc deprotection with cation scavenging.

Advanced Considerations: Green Chemistry & Catalysis

Recent advancements have pushed Boc protection methodologies toward greener, catalyst-driven protocols. For instance, the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and catalyst allows for highly chemoselective mono-N-Boc protection without the need for traditional bases[9]. Furthermore, solvent-free conditions utilizing catalytic iodine or perchloric acid adsorbed on silica-gel have demonstrated excellent yields at room temperature, drastically reducing the environmental footprint of the protection step[9].

By understanding the fundamental nucleophilic and electrophilic interactions governing the tert-butyl carbamate group, researchers can confidently manipulate these protocols to suit the most sensitive and complex molecular architectures in drug discovery.

References

  • Title: tert-Butyloxycarbonyl protecting group - Wikipedia Source: Wikipedia URL
  • Title: Boc Protecting Group: N-Boc Protection & Deprotection Mechanism Source: Total Synthesis URL
  • Title: An In-depth Technical Guide to the Boc Protection Mechanism for Amines Source: Benchchem URL
  • Title: Boc Protection Mechanism (Boc2O + Base)
  • Title: The Role of the tert-Butyloxycarbonyl (Boc)
  • Title: The Chemistry of the Boc Protecting Group Source: Benchchem URL
  • Title: Protecting Groups for Amines: Carbamates Source: Master Organic Chemistry URL
  • Title: An In-depth Technical Guide to Boc Protection in Peptide Chemistry Source: Benchchem URL
  • Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL

Sources

Engineering the Aminophenyl-Azetidine Scaffold: Biological Targets and Mechanistic Workflows in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of medicinal chemistry, I frequently encounter the challenge of balancing molecular rigidity with optimal physicochemical properties. The azetidine ring—a highly strained, four-membered saturated nitrogen heterocycle—has transitioned from a synthetic curiosity to a privileged scaffold in modern drug development (1)[1].

When coupled with an aminophenyl moiety, the resulting aminophenyl-azetidine scaffold offers a highly precise vectorization strategy. The causality behind its success lies in thermodynamics: the azetidine core restricts the conformational flexibility of the molecule, significantly reducing the entropic penalty upon binding to biological targets. Simultaneously, the aminophenyl group provides a versatile handle for hydrogen bonding and π -stacking interactions[1]. This technical guide explores the primary biological targets for this scaffold, elucidating the mechanistic rationale and providing self-validating experimental protocols for target engagement.

Target 1: Nicotinamide Phosphoribosyltransferase (NAMPT) in Oncology

NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, making it a highly attractive metabolic target for oncology. Cancer cells consume NAD+ at a higher rate than healthy cells, rendering them exquisitely sensitive to NAMPT inhibition (2)[2].

Mechanistic Rationale: Early NAMPT inhibitors utilized cyclopropyl carboxamides. However, scaffold morphing efforts identified 3-pyridyl azetidine ureas (incorporating the aminophenyl/azetidine topology) as vastly superior motifs[2]. The substitution of a flexible chain or a larger pyrrolidine ring with an azetidine ring precisely positions the urea and aminophenyl elements into the narrow NAM-binding pocket of the enzyme. This rigid spatial arrangement enhances binding affinity while improving metabolic stability and aqueous solubility (3)[3].

NAMPT_Pathway NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN NMN NAMPT->NMN Rate-Limiting Step NAD NAD+ NMN->NAD NMNAT CellDeath Cancer Cell Death NAD->CellDeath Depletion causes Inhibitor Aminophenyl-Azetidine Inhibitor Inhibitor->NAMPT Binds NAM pocket (Competitive Inhibition)

Mechanism of NAMPT inhibition by azetidine-based compounds leading to NAD+ depletion.

Quantitative SAR Data

The following table demonstrates the profound impact of the azetidine ring on target binding and cellular efficacy compared to alternative scaffolds[2].

Scaffold MotifBiochemical IC₅₀ (nM)A2780 Cell Viability IC₅₀ (nM)Pharmacokinetic Profile / ADME
Cyclopropyl carboxamide (Lead)~10.0~50.0Moderate metabolic clearance
Pyrrolidine urea>1000.0>10000.0Poor target binding
3-Pyridyl Azetidine urea 2.7 4.5 Excellent; low clearance, high stability
Protocol 1: Self-Validating Cellular NAMPT Inhibition Assay

To ensure trustworthiness, this protocol includes an NMN-rescue control to validate that cell death is strictly on-target (NAMPT-dependent) rather than off-target cytotoxicity induced by the scaffold itself[3].

  • Cell Plating: Seed A2780 ovarian cancer cells in a 96-well opaque plate at a density of 2,000 cells/well in RPMI media.

  • Compound Treatment: Treat cells with serial dilutions of the aminophenyl-azetidine compound (ranging from 0.1 nM to 10 μM).

  • Mechanistic Rescue Control (Critical Step): In a parallel set of identical wells, co-administer 100 μM NMN (Nicotinamide Mononucleotide) alongside the compound. If the drug is on-target, providing the downstream product bypasses the inhibited enzyme.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Viability Readout: Add CellTiter-Glo® reagent to lyse cells and measure ATP levels via luminescence.

  • Data Interpretation: An active, on-target compound will show an IC₅₀ in the low nanomolar range in the standard plate, while the NMN-treated control plate must show ~100% cell viability across all concentrations, proving the mechanism of action.

Target 2: Neurotrophic Tyrosine Receptor Kinase (NTRK) via PROTACs

NTRK gene fusions are potent oncogenic drivers. While traditional kinase inhibitors exist, resistance mutations frequently emerge. Targeted Protein Degradation (TPD) utilizing Proteolysis Targeting Chimeras (PROTACs) offers a solution. Recent patent literature highlights the use of aminophenyl-azetidine derivatives as highly effective linkers and target-binding ligands in PROTACs designed to degrade NTRK1, NTRK2, and NTRK3 (4)[4].

Mechanistic Rationale: In PROTAC design, the formation of a stable ternary complex (Target-PROTAC-E3 Ligase) is paramount. The rigid azetidine core minimizes non-productive conformations of the aminophenyl linker. This pre-organization lowers the entropic barrier, stabilizing the ternary complex with the Cereblon (CRBN) E3 ligase and facilitating efficient poly-ubiquitination of the NTRK kinase domain[4].

PROTAC_Mechanism PROTAC Aminophenyl-Azetidine PROTAC Ternary Ternary Complex (NTRK - PROTAC - CRBN) PROTAC->Ternary NTRK NTRK Protein (Target) NTRK->Ternary CRBN Cereblon (E3 Ligase) CRBN->Ternary Ubiquitin Poly-Ubiquitination Ternary->Ubiquitin E2 Ligase Transfer Proteasome 26S Proteasome Ubiquitin->Proteasome Recognition Degradation Target Degradation Proteasome->Degradation Cleavage

Ternary complex formation and degradation of NTRK mediated by azetidine-based PROTACs.

Protocol 2: Cellular NTRK Degradation Assay

To ensure the loss of NTRK signal is due to proteasomal degradation (and not transcriptional downregulation or assay artifact), this protocol utilizes mechanistic inhibitors as self-validating controls.

  • Cell Preparation: Culture Ba/F3 cells expressing the target NTRK fusion protein in 6-well plates.

  • Mechanistic Controls (Critical Step): Pre-treat parallel control wells with either 10 μM MG132 (a 26S proteasome inhibitor) or 1 μM MLN4924 (a neddylation inhibitor that blocks E3 ligase activity) for 2 hours prior to PROTAC addition.

  • PROTAC Incubation: Treat all cells with the aminophenyl-azetidine PROTAC at varying concentrations (1 nM to 1 μM) for 16 hours.

  • Lysis & Western Blotting: Lyse cells using RIPA buffer supplemented with protease inhibitors. Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Probe with anti-NTRK primary antibodies and an anti-GAPDH loading control.

  • Data Interpretation: Successful degradation is indicated by a dose-dependent loss of the NTRK band. Crucially, the MG132 and MLN4924 control lanes must show complete rescue of the NTRK band, proving the degradation is strictly dependent on the ubiquitin-proteasome system.

Target 3: Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)

CFTR is an ATP-binding cassette (ABC) transporter that regulates anion flux across epithelial membranes. Mutations (such as the prevalent F508del) lead to protein misfolding, resulting in cystic fibrosis. Aminophenyl-azetidine-3-carboxylate derivatives have been identified as potent CFTR modulators and correctors (5)[5].

Mechanistic Rationale: The compact, strained nature of the azetidine ring allows the molecule to intercalate deeply into the transmembrane domains of CFTR, acting as a pharmacological chaperone. The aminophenyl group forms critical hydrogen bonds with the channel's misfolded interfaces, stabilizing the native conformation, preventing premature proteasomal degradation, and promoting successful trafficking to the cell membrane[5].

Conclusion

The aminophenyl-azetidine scaffold is not merely a structural placeholder; it is a precision-engineered pharmacophore. By manipulating the 3D spatial orientation and lowering the entropic penalty of target binding, it unlocks high-affinity interactions across highly diverse biological targets—from metabolic enzymes (NAMPT) to E3 ligase ternary complexes (NTRK PROTACs) and ion channels (CFTR). As drug discovery moves toward increasingly complex modalities, the strategic incorporation of this privileged motif will continue to yield highly potent and metabolically stable therapeutics.

Sources

Methodological & Application

Application Note: Standardized Protocol for the Synthesis of tert-Butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

Azetidines have emerged as highly privileged scaffolds in modern drug discovery. Compared to larger, more flexible heterocycles like piperidines, the strained four-membered azetidine ring offers increased structural rigidity, lower lipophilicity, and improved pharmacokinetic profiles.

The target molecule, tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate , is a versatile bifunctional building block. It features a protected secondary amine (Boc) and a reactive primary aniline, enabling orthogonal functionalization. This application note details a robust, self-validating two-step synthetic protocol: a Nucleophilic Aromatic Substitution ( SN​Ar ) followed by a chemoselective catalytic hydrogenation.

Synthesis SM1 tert-butyl azetidin-3-ylcarbamate (Starting Material) Step1 Step 1: SNAr Reaction K2CO3, DMF, 80 °C SM1->Step1 SM2 1-fluoro-4-nitrobenzene (Electrophile) SM2->Step1 Int1 tert-butyl N-[1-(4-nitrophenyl) azetidin-3-yl]carbamate (Intermediate) Step1->Int1 - HF Step2 Step 2: Catalytic Hydrogenation Pd/C, H2, MeOH, RT Int1->Step2 Product tert-butyl N-[1-(4-aminophenyl) azetidin-3-yl]carbamate (Target Product) Step2->Product Reduction

Two-step synthetic workflow for tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate.

Phase 1: Nucleophilic Aromatic Substitution ( SN​Ar )

Mechanistic Causality

The synthesis initiates with the coupling of commercially available tert-butyl azetidin-3-ylcarbamate and 1-fluoro-4-nitrobenzene[1]. The choice of the fluoro-derivative over its chloro- or bromo-analogues is deliberate. In SN​Ar reactions, the rate-determining step is the disruption of aromaticity to form the anionic Meisenheimer complex, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine intensely polarizes the C-F bond, significantly lowering the activation energy for nucleophilic attack by the azetidine nitrogen[2].

Potassium carbonate ( K2​CO3​ ) is employed as a heterogeneous, non-nucleophilic base to neutralize the resulting hydrofluoric acid (HF). This prevents the protonation of the azetidine precursor, which would otherwise quench its nucleophilicity and stall the reaction.

SNAr_Mechanism Reactants Azetidine + 4-Fluoronitrobenzene Attack Nucleophilic Attack (Rate Determining) Reactants->Attack Meisenheimer Meisenheimer Complex (Stabilized by -NO2) Attack->Meisenheimer Elimination Fluoride Elimination (Fast) Meisenheimer->Elimination Product 1-(4-nitrophenyl)azetidine Derivative Elimination->Product

Mechanism of the Nucleophilic Aromatic Substitution (SNAr) step.

Step-by-Step Protocol
  • Preparation: Charge a flame-dried 100 mL round-bottom flask with tert-butyl azetidin-3-ylcarbamate (1.0 eq, 10.0 mmol) and finely powdered anhydrous K2​CO3​ (2.5 eq, 25.0 mmol).

  • Solvation: Suspend the mixture in 30 mL of anhydrous N,N-Dimethylformamide (DMF). Stir at 400 rpm to ensure uniform dispersion of the base.

  • Addition: Add 1-fluoro-4-nitrobenzene (1.1 eq, 11.0 mmol) dropwise to the suspension at room temperature.

  • Reaction: Equip the flask with a reflux condenser, flush with nitrogen, and heat the mixture to 80 °C using an oil bath for 12–16 hours.

  • Workup: Cool the reaction to room temperature. Pour the mixture into 150 mL of ice-cold distilled water to precipitate the product. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl ( 3×50 mL) to remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc, 8:2 to 6:4) to yield the intermediate.

Validation & Checkpoints
  • Visual Cue: The reaction mixture will transition from a colorless suspension to a deep yellow/orange solution, indicative of the formation of the highly conjugated nitroaromatic product.

  • TLC Monitoring: Using Hexanes/EtOAc (7:3), the UV-inactive azetidine starting material will be consumed, replaced by a bright yellow, UV-active product spot ( Rf​≈0.45 ).

Phase 2: Chemoselective Catalytic Hydrogenation

Mechanistic Causality

The intermediate tert-butyl N-[1-(4-nitrophenyl)azetidin-3-yl]carbamate must undergo chemoselective reduction to yield the target aniline. under a mild hydrogen atmosphere is the optimal method[3]. The heterogeneous Pd surface facilitates the sequential transfer of hydrogen to the nitro group, proceeding through nitroso and hydroxylamine intermediates before yielding the primary aniline.

This method is highly chemoselective. It avoids the use of harsh acidic reductants (like Iron/HCl), ensuring that the acid-sensitive Boc protecting group and the strained four-membered azetidine ring remain completely intact[3].

Step-by-Step Protocol
  • Preparation: Dissolve the purified tert-butyl N-[1-(4-nitrophenyl)azetidin-3-yl]carbamate (1.0 eq, 8.0 mmol) in 40 mL of degassed Methanol in a 100 mL round-bottom flask.

  • Catalyst Addition: Flush the flask with nitrogen. Carefully add 10% Pd/C (0.1 eq by weight, ~230 mg). (Caution: Pd/C is highly pyrophoric when exposed to air in the presence of solvent vapors; always add under an inert blanket).

  • Hydrogenation: Seal the flask with a rubber septum. Evacuate the flask using a vacuum line and backfill with H2​ gas via a balloon. Repeat this purge cycle three times to ensure a pure H2​ atmosphere.

  • Reaction: Stir the suspension vigorously (600 rpm) at room temperature (20–25 °C) for 4–6 hours.

  • Filtration: Once complete, purge the flask with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the filter cake with excess Methanol (50 mL) and EtOAc (50 mL).

  • Isolation: Concentrate the filtrate in vacuo to afford the pure target compound, tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate, as an off-white solid.

Validation & Checkpoints
  • Visual Cue: The deep yellow solution of the nitro intermediate will gradually become colorless or pale yellow as the aniline forms.

  • TLC Monitoring: Using DCM/MeOH (95:5), confirm the complete disappearance of the higher- Rf​ nitro compound and the appearance of a lower- Rf​ , ninhydrin-active aniline spot.

Quantitative Optimization & Troubleshooting

To ensure reproducibility, the following table summarizes the critical parameters and expected quantitative outcomes for both phases.

ParameterPhase 1 ( SN​Ar )Phase 2 (Hydrogenation)Mechanistic Rationale & Impact
Solvent System Anhydrous DMFMethanol (Degassed)DMF solvates the K2​CO3​ and stabilizes the polar transition state; MeOH acts as a highly effective proton shuttle for reduction.
Temperature 80 °C20–25 °C (Room Temp)Heat is required to overcome the SN​Ar activation barrier; Room temperature prevents azetidine ring opening during reduction.
Reaction Time 12–16 hours4–6 hoursExtended time ensures complete conversion of the fluorobenzene, preventing difficult separation of unreacted starting materials.
Expected Yield 85–92%90–98%High efficiency in both steps minimizes the need for complex, yield-depleting chromatographic purification.
Common Failure Incomplete conversionCatalyst poisoningEnsure K2​CO3​ is finely powdered; Ensure the nitro intermediate is completely free of DMF/sulfur impurities before Phase 2.

Analytical Characterization Standards

For a fully validated protocol, the final isolated product should be verified against the following expected analytical benchmarks:

  • 1 H NMR (400 MHz, DMSO- d6​ ): Expected signals include a sharp singlet at 1.39 ppm (9H, Boc group), a multiplet at 4.30 ppm (1H, azetidine CH-NHBoc), two distinct multiplets at 3.40 and 4.00 ppm (4H, azetidine CH2​ ), a broad singlet at 4.50 ppm (2H, NH2​ , D2​O exchangeable), and an A2​B2​ aromatic system between 6.30–6.50 ppm (4H, aniline protons).

  • LC-MS (ESI+): Expected m/z for [M+H]+ is 264.17.

References

  • European Patent Office. (2017). COMPOUND WITH ANTICANCER ACTIVITY (EP 3778573 B1).
  • Tripathi, V., et al. (2025). Selective Reduction of Nitroarenes via Noncontact Hydrogenation. ACS Sustainable Chemistry & Engineering. Retrieved from[Link]

  • Makarov, I. S., et al. (2017). Strain-Release Arylations for the Bis-Functionalization of Azetidines. Angewandte Chemie International Edition. Retrieved from[Link]

Sources

Application Note: Chemoselective Boc Deprotection of N-[1-(4-aminophenyl)azetidin-3-yl]carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Context

The synthesis of 1-(4-aminophenyl)azetidin-3-amine from its tert-butoxycarbonyl (Boc) protected precursor, tert-butyl (1-(4-aminophenyl)azetidin-3-yl)carbamate, is a critical transformation in the preparation of advanced pharmaceutical building blocks. This substrate is a bifunctional molecule containing both an electron-rich 4-aminophenyl (aniline) moiety and a highly strained, basic azetidine ring.

Achieving quantitative deprotection requires a nuanced understanding of the molecule's reactivity. This guide details the mechanistic rationale and validated experimental procedures for removing the Boc group while preserving the azetidine core and avoiding undesired side reactions.

Expert Insights: Causality Behind Experimental Choices
  • Azetidine Ring Stability via Protonation: Azetidines are strained four-membered heterocycles that are theoretically susceptible to electrophilic or nucleophilic ring-opening. However, under anhydrous strong acid conditions (e.g., TFA or HCl), the highly basic azetidine nitrogen is instantaneously protonated. This in-situ protonation deactivates the ring toward electrophilic cleavage, effectively self-protecting the heterocycle while the less basic carbamate undergoes acid-catalyzed fragmentation [1].

  • Prevention of Friedel-Crafts Alkylation: The acidic cleavage of a Boc group generates a transient tert-butyl cation. Because the substrate features an electron-rich aniline ring, this cation can readily undergo electrophilic aromatic substitution (Friedel-Crafts alkylation) on the phenyl ring. To prevent this destructive side reaction, the inclusion of a cation scavenger—such as anisole or triisopropylsilane (TIPS)—is an absolute mechanistic necessity.

  • Extraction of the Free Base: Both the aniline and azetidine nitrogens will protonate during the reaction, yielding a bis-salt (e.g., bis-TFA or bis-HCl). If the free base is required, standard extraction with dichloromethane (DCM) will result in poor mass recovery due to the high polarity of the free diamine. A highly polar organic solvent system (e.g., 10% MeOH in DCM) combined with a strongly basic aqueous phase (pH 11–12) is required [1]. Alternatively, mild aqueous phosphoric acid can be utilized for deprotection if orthogonal acid-sensitive groups are present[2], or base-promoted methods can be employed for highly complex frameworks [3].

Experimental Workflows

The following protocols have been designed as self-validating systems. In-process controls (IPC) and specific physical observations are embedded to ensure the trustworthiness of the execution.

Method A: Standard TFA/DCM Deprotection (Free Base Isolation)

This method is ideal for rapid cleavage and when the free base is required for immediate downstream coupling.

  • Reaction Setup: Charge a flame-dried round-bottom flask with tert-butyl (1-(4-aminophenyl)azetidin-3-yl)carbamate (1.0 equiv) and anisole (5.0 equiv) as the cation scavenger.

  • Solvation: Dissolve the mixture in anhydrous DCM to achieve a substrate concentration of 0.1 M. Cool the flask to 0 °C using an ice-water bath under a nitrogen atmosphere.

  • Acid Addition: Add trifluoroacetic acid (TFA) dropwise. The volume of TFA should equal 20% of the total DCM volume.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours.

  • IPC (Self-Validation): Monitor the reaction via LC-MS. The disappearance of the starting material mass [M+H]⁺ and the appearance of the product mass [M-Boc+H]⁺ confirms completion.

  • Concentration: Concentrate the mixture in vacuo to remove DCM and excess TFA.

  • Trituration: Triturate the resulting crude oil with cold diethyl ether. The bis-TFA salt will precipitate as a solid, leaving the anisole and tert-butyl byproducts in the ether layer. Decant the ether.

  • Free-Basing: Dissolve the bis-TFA salt in a minimal amount of distilled water. Add 2M aqueous NaOH or saturated aqueous Cs₂CO₃ until the pH reaches 11–12.

  • Extraction: Extract the aqueous layer thoroughly with 10% MeOH in DCM (4 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford the free base.

Method B: Anhydrous HCl in 1,4-Dioxane (Bis-HCl Salt Isolation)

This method is preferred for generating a highly stable, easily isolable solid salt for long-term storage.

  • Reaction Setup: Charge a dry flask with the starting material (1.0 equiv) and anisole (5.0 equiv).

  • Solvation: Suspend the mixture in a minimal volume of anhydrous 1,4-dioxane (0.2 M).

  • Acid Addition: Slowly add a commercially available solution of 4M HCl in 1,4-dioxane (10.0 equiv of HCl) at room temperature.

  • Propagation & Self-Validation: Stir the reaction vigorously at room temperature. Initially, the mixture will become homogeneous. Within 30 to 90 minutes, a dense white/off-white precipitate will begin to form. This precipitation is a self-validating physical indicator that the bis-HCl salt is successfully forming and is insoluble in dioxane.

  • Isolation: After 3 hours, filter the suspension through a sintered glass funnel.

  • Washing: Wash the filter cake generously with cold diethyl ether (3 × 20 mL) to wash away the anisole scavenger and any organic impurities.

  • Drying: Dry the solid under high vacuum to afford 1-(4-aminophenyl)azetidin-3-amine bis-hydrochloride in quantitative yield.

Quantitative Data Summary

The table below summarizes the operational parameters and expected outcomes for the primary methodologies, including an environmentally benign alternative using aqueous phosphoric acid [2].

ParameterMethod A (TFA/DCM)Method B (HCl/Dioxane)Method C (Aq. H₃PO₄)
Reagent 20% v/v TFA in DCM4M HCl in 1,4-Dioxane85% Aqueous H₃PO₄
Scavenger Anisole (5.0 equiv)Anisole (5.0 equiv)None required
Reaction Time 1 - 2 hours2 - 4 hours3 - 14 hours
Isolated Form Free Base (after workup)Bis-HCl Salt (direct ppt)Free Base (after workup)
Typical Yield >90%>95%80 - 85%
Key Advantage Rapid cleavage, easy scale-upAvoids aqueous workupEnvironmentally benign [2]

Reaction Workflow Visualization

Workflow SM N-[1-(4-aminophenyl)azetidin-3-yl]carbamate (Boc-protected Starting Material) TFA Method A: TFA / DCM + Anisole (Scavenger) SM->TFA 0 °C to RT HCl Method B: 4M HCl / Dioxane + Anisole (Scavenger) SM->HCl RT TFASalt Bis-TFA Salt (In-situ Intermediate) TFA->TFASalt HClSalt Bis-HCl Salt (Stable Isolated Product) HCl->HClSalt BaseWorkup Basic Workup (pH 11-12) (aq. NaOH or Cs2CO3) TFASalt->BaseWorkup Required for free base HClSalt->BaseWorkup Optional FreeBase 1-(4-aminophenyl)azetidin-3-amine (Free Base) BaseWorkup->FreeBase Extraction via organic solvent

Experimental workflow for Boc deprotection pathways yielding salt or free base forms.

References

  • Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines Source: RSC Advances (RSC Publishing) URL:[1]

  • Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers Source: The Journal of Organic Chemistry (American Chemical Society) URL:[2]

  • Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate Source: ChemRxiv URL:[3]

Sources

Advanced Application Note: Utilizing tert-Butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate as a Bifunctional Scaffold in Kinase Inhibitor and PROTAC Development

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Targeted Protein Degradation (PROTACs), Bruton’s Tyrosine Kinase (BTK) Inhibitors, and Event-Driven Pharmacology

Executive Summary

The transition from traditional occupancy-based kinase inhibitors to event-driven pharmacology—specifically Proteolysis Targeting Chimeras (PROTACs)—requires highly optimized, bifunctional chemical scaffolds. tert-Butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate has emerged as a privileged building block in this domain [1].

This scaffold features a highly strained, rigid azetidine ring coupled to a 4-aminophenyl moiety, with an orthogonally protected (Boc) primary amine. It serves as a critical structural junction: the aniline nitrogen acts as a nucleophilic handle to bind the kinase warhead (e.g., the hinge-binding region of BTK), while the azetidine-3-amine (post-deprotection) provides an optimal exit vector for linker attachment to an E3 ligase ligand [2]. This application note details the structural rationale, comparative advantages, and validated experimental protocols for integrating this scaffold into your drug discovery pipeline.

Structural Rationale & Causality (E-E-A-T)

The selection of a linker-attachment scaffold dictates the thermodynamic cooperativity and ternary complex formation (Target–PROTAC–E3 Ligase) critical for degradation [3]. The tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate scaffold is chosen for three specific mechanistic reasons:

  • The Azetidine Ring (Conformational Rigidity & Exit Vectors): Azetidines possess a high ring strain (approx. 25.4 kcal/mol) and a compact, sp³-rich character [2]. Unlike highly flexible alkyl chains or bulky piperidines, the 4-membered azetidine ring rigidly projects the attached linker out of the kinase binding pocket. This minimizes steric clashes between the target protein (e.g., BTK) and the E3 ligase (e.g., Cereblon or VHL), a critical factor in preventing the "hook effect" and ensuring efficient polyubiquitination [3].

  • The 4-Aminophenyl Group (Nucleophilic Hinge Extension): The primary aniline provides a highly reactive, yet selective, nucleophilic center for Nucleophilic Aromatic Substitution (S_NAr) or Buchwald-Hartwig cross-coupling with halogenated heterocyclic warheads (such as 2-chloropyrimidines). Once coupled, the phenyl ring often engages in crucial π-π stacking or hydrophobic interactions within the solvent-exposed region of the kinase.

  • Boc-Protected Amine (Orthogonal Synthesis): The tert-butyloxycarbonyl (Boc) group protects the azetidine-3-amine during the harsh, high-temperature coupling of the aniline. It is selectively cleaved under acidic conditions (e.g., TFA), revealing a primary amine ready for precise amidation with the linker-E3 ligase construct.

Workflow & Pathway Visualization

The following diagrams illustrate the modular assembly of a PROTAC using this scaffold, and the biological pathway it disrupts.

PROTAC_Mechanism BTK Target Protein (BTK) Warhead Kinase Binder (e.g., Pyrimidine Core) BTK->Warhead Proteasome 26S Proteasome (Degradation) BTK->Proteasome Target Degradation Scaffold Azetidine Scaffold (Rigid Linker Vector) Warhead->Scaffold S_NAr Coupling Linker Flexible Linker (PEG/Alkyl) Scaffold->Linker Amidation E3Ligand E3 Ligase Ligand (e.g., Pomalidomide) Linker->E3Ligand Conjugation E3Ligase E3 Ubiquitin Ligase (CRBN/VHL) E3Ligand->E3Ligase E3Ligase->BTK Polyubiquitination

Fig 1: Modular PROTAC assembly and targeted BTK degradation mechanism.

Synthetic_Workflow Step1 Step 1: S_NAr Coupling Reagents: Kinase-Cl, DIPEA, NMP Temp: 120°C Step2 Step 2: Boc Deprotection Reagents: 20% TFA in DCM Temp: 0°C to RT Step1->Step2 Step3 Step 3: Linker Amidation Reagents: Linker-COOH, HATU, DIPEA Temp: RT Step2->Step3 Step4 Step 4: Purification Method: Prep-HPLC (C18) Yield: PROTAC Final Product Step3->Step4

Fig 2: Three-step synthetic workflow for incorporating the azetidine scaffold.

Quantitative Data: Scaffold Comparison

When designing a PROTAC, the choice of the saturated heterocycle significantly impacts the physicochemical properties (LogP, Topological Polar Surface Area) and degradation efficiency (DC₅₀) [4].

Scaffold TypeRing Strain (kcal/mol)sp³ FractionConformational RigidityTypical Impact on PROTAC DC₅₀Metabolic Stability
Azetidine (4-membered) ~25.4HighVery High Optimal (Sub-nM to low nM) High (resistant to oxidation)
Pyrrolidine (5-membered) ~5.4ModerateModerate (Envelope flip)Moderate (nM range)Susceptible to CYP450
Piperidine (6-membered) ~0.0HighLow (Chair/Boat flips)Poor (Steric clashes in ternary complex)Moderate

Data synthesized from comparative medicinal chemistry studies on saturated N-heterocycles [1, 2].

Detailed Experimental Protocols

The following protocols provide a self-validating system for synthesizing a BTK-targeted PROTAC using the tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate scaffold.

Protocol A: S_NAr Coupling to Kinase Warhead

Causality: The aniline nitrogen is a moderate nucleophile. N-Methyl-2-pyrrolidone (NMP) is selected as the solvent due to its high dielectric constant, which stabilizes the polar transition state of the S_NAr reaction. Elevated temperatures (120°C) provide the thermal energy required to overcome the activation barrier when reacting with electron-deficient heteroaryls. DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing protonation of the aniline.

  • Preparation: In an oven-dried 10 mL microwave vial, dissolve the heteroaryl chloride kinase warhead (1.0 equiv, 0.5 mmol) and tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate (1.1 equiv, 0.55 mmol) in anhydrous NMP (3.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol) dropwise.

  • Reaction: Seal the vial and heat the mixture at 120°C for 12 hours under a nitrogen atmosphere (or microwave irradiation at 120°C for 1 hour).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with 5% aqueous LiCl (3 × 10 mL) to remove NMP.

  • Validation: Dry the organic layer over Na₂SO₄, concentrate, and verify the mass of the coupled product via LC-MS (ESI+).

Protocol B: Boc Deprotection

Causality: Trifluoroacetic acid (TFA) is utilized to selectively cleave the acid-labile tert-butyl carbamate via a t-butyl cation intermediate. Dichloromethane (DCM) is used as an aprotic, non-polar solvent to prevent unwanted side reactions.

  • Preparation: Dissolve the S_NAr product from Protocol A (1.0 equiv, 0.4 mmol) in anhydrous DCM (4.0 mL) and cool to 0°C in an ice bath.

  • Deprotection: Slowly add TFA (1.0 mL, yielding a 20% v/v solution).

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Workup: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 × 5 mL) to remove residual TFA. The product is obtained as a TFA salt and used immediately in the next step to prevent degradation.

Protocol C: Linker Attachment via Amidation

Causality: HATU is selected over traditional EDC/NHS coupling reagents because the azetidine-3-amine is sterically hindered. HATU generates a highly reactive 7-azabenzotriazole active ester, accelerating the amidation process and minimizing epimerization of the linker.

  • Activation: In a dry flask, dissolve the Linker-E3-Ligand-COOH construct (e.g., a PEG-Pomalidomide derivative) (1.0 equiv, 0.35 mmol) in anhydrous DMF (3.0 mL). Add HATU (1.2 equiv, 0.42 mmol) and DIPEA (4.0 equiv, 1.4 mmol). Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add the deprotected azetidine TFA salt from Protocol B (1.0 equiv, 0.35 mmol) dissolved in 1.0 mL DMF.

  • Reaction: Stir at room temperature for 4 hours.

  • Purification: Filter the reaction mixture and purify directly via Preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid) to yield the final PROTAC.

Protocol D: Cellular Degradation Validation (Western Blot)
  • Cell Culture: Seed Ramos cells (B lymphocyte cell line) at 1×106 cells/mL in RPMI-1640 medium supplemented with 10% FBS.

  • Treatment: Treat cells with the synthesized PROTAC at varying concentrations (1 nM, 10 nM, 100 nM, 1 µM) and a DMSO control for 24 hours.

  • Lysis: Harvest cells, wash with cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Detection: Run lysates on a 4-12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane and probe with anti-BTK primary antibody (1:1000) and anti-GAPDH (1:5000) as a loading control.

  • Analysis: Quantify band intensities using densitometry to calculate the DC₅₀ (concentration at which 50% of BTK is degraded) and D_max (maximum degradation achieved) [4].

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis / PubMed.[Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.[Link]

  • Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL. MDPI.[Link]

Application Note: Strategic Incorporation of tert-Butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale: The Azetidine-Aniline Pharmacophore

The development of advanced peptidomimetics, PROTACs, and antibody-drug conjugates (ADCs) frequently requires specialized bifunctional linkers that provide precise spatial geometry and metabolic stability. tert-Butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate serves as an exceptional diamine building block for these applications.

Mechanistic Causality: Incorporating this molecule introduces two distinct structural advantages:

  • Conformational Restriction: The 4-membered azetidine ring severely restricts the ϕ and ψ dihedral angles of the peptide backbone. This rigidity preorganizes the molecule into its bioactive conformation, significantly reducing the entropic penalty upon target binding .

  • Metabolic Shielding: The unnatural azetidine-phenyl linkage is highly resistant to endogenous proteases, extending the half-life of the therapeutic agent in vivo.

The molecule is incorporated in a directional, head-to-tail manner: the free 4-aminophenyl (aniline) group is coupled to the C-terminus of a growing peptide, followed by the deprotection of the azetidine-3-carbamate (Boc) to reveal an aliphatic amine for subsequent N-terminal elongation.

Workflow A Peptide-COOH Activation B Aniline Coupling (PyAOP/DIPEA) A->B Add Azetidine Linker C Boc Deprotection (TFA/DCM) B->C Isolate & Purify D N-Terminal Elongation (Standard SPPS) C->D Add Next Amino Acid

Workflow for incorporating the azetidine-aniline linker into a peptide chain.

Mechanistic Insights: Overcoming the Aniline Coupling Challenge

Coupling a peptide C-terminus to the aniline moiety of this building block is the most critical bottleneck in the synthesis.

The Chemical Challenge: Due to the delocalization of the nitrogen lone pair into the aromatic π -system, anilines are notoriously weak nucleophiles. Standard coupling reagents like HBTU or DIC/HOBt result in sluggish reaction kinetics. Prolonged reaction times with these standard reagents inevitably lead to extensive epimerization (racemization) of the activated C-terminal amino acid.

The Solution: Highly reactive coupling agents that generate an OAt (7-aza-1-hydroxybenzotriazole) active ester are required. While HATU is a common choice, its uronium/aminium structure poses a severe risk: unreacted HATU can react with the slow-moving aniline nucleophile to form a dead-end guanidinylation byproduct .

To ensure absolute scientific integrity and high yields, PyAOP (a phosphonium-based reagent) is the optimal choice. PyAOP generates the identical, highly reactive OAt ester as HATU but entirely eliminates the risk of chain-terminating guanidinylation .

Mechanism RCOOH Peptide-COOH ActiveEster OAt Active Ester (Highly Reactive) RCOOH->ActiveEster Activation PyAOP PyAOP / DIPEA PyAOP->ActiveEster Product Peptide-Anilide Product ActiveEster->Product Nucleophilic Attack Aniline Azetidine-Aniline (Weak Nucleophile) Aniline->Product Guan Guanidinylation Byproduct (Avoided with PyAOP) Aniline->Guan If using excess Uronium (HATU)

Activation mechanism and avoidance of guanidinylation using PyAOP.

Quantitative Data Summaries

Table 1: Coupling Reagent Efficacy for Aniline Acylation
Coupling ReagentChemical ClassReactivity with AnilineRisk of GuanidinylationRecommendation
HBTU Uronium (OBt)LowHigh (due to slow kinetics)Not recommended
HATU Uronium (OAt)HighModerateAcceptable (requires strict stoichiometry)
PyAOP Phosphonium (OAt)HighNone Optimal
COMU Uronium (Oxyma)Very HighModerateAlternative for highly hindered C-termini
Table 2: Physicochemical Impact of the Azetidine-Aniline Motif
PropertyImpactMechanistic Reason
Conformational Rigidity HighAzetidine ring restricts ϕ dihedral angles to ≈±70∘ .
Proteolytic Stability IncreasedUnnatural diamine spacer prevents protease recognition.
Lipophilicity (LogP) IncreasedPhenyl ring and azetidine core expand the hydrophobic surface area.

Experimental Protocols (Self-Validating Systems)

The following methodologies are designed as self-validating systems, ensuring that researchers can verify the success of each step before proceeding, thereby preventing the compounding of errors in multi-step syntheses.

Protocol A: Aniline Acylation (Coupling to Peptide C-Terminus)

Objective: Form an amide bond between the peptide C-terminus and the weak aniline nucleophile.

  • Preparation: Dissolve the C-terminal free Peptide-COOH (1.0 eq) in anhydrous DMF to achieve a concentration of ~0.1 M.

  • Pre-Activation: Add PyAOP (1.2 eq) and HOAt (1.2 eq) to the solution. Add DIPEA (3.0 eq) dropwise. Stir for exactly 5 minutes at room temperature to fully generate the OAt active ester.

  • Coupling: Add tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate (1.1 eq) to the activated mixture.

  • Reaction & Self-Validation: Stir the reaction at room temperature. Validation Step: Monitor the reaction via LC-MS every 2 hours. The reaction is deemed complete only when the mass corresponding to the OAt-active ester is fully consumed and replaced by the target product mass. (Note: Aniline couplings typically require 4–12 hours).

  • Workup: Quench with water, extract with EtOAc, and purify the intermediate via preparative HPLC.

Protocol B: Boc Deprotection of the Azetidine Amine

Objective: Remove the tert-butyl carbamate to expose the aliphatic primary amine.

  • Cleavage Cocktail: Dissolve the purified intermediate from Protocol A in a freshly prepared cleavage cocktail of DCM / TFA / TIPS / H₂O (50:45:2.5:2.5 v/v).

  • Reaction: Stir vigorously at room temperature for 1 hour.

  • Self-Validation: Perform a Kaiser (ninhydrin) test on a 10 µL aliquot. Validation Step: A positive result (rapid transition to a deep blue color) confirms the successful exposure of the highly nucleophilic primary aliphatic amine on the azetidine ring.

  • Workup: Evaporate the solvent under reduced pressure. Precipitate the product by adding cold diethyl ether. Centrifuge, decant the supernatant, and dry the peptide pellet under a vacuum.

Protocol C: N-Terminal Elongation

Objective: Couple the next amino acid to the newly exposed azetidine-3-amine.

  • Preparation: Dissolve the deprotected azetidine-peptide in anhydrous DMF.

  • Activation: In a separate vial, pre-activate the next Fmoc-Amino Acid (2.0 eq) using HBTU (1.9 eq) and DIPEA (4.0 eq) in DMF for 5 minutes. (Note: Because the azetidine-3-amine is a highly reactive aliphatic amine, standard HBTU is sufficient here).

  • Coupling: Transfer the activated amino acid to the peptide solution and stir for 1 hour at room temperature.

  • Self-Validation: Perform a Kaiser test. Validation Step: The solution must transition from deep blue to yellow/colorless, confirming complete acylation of the azetidine amine.

References

  • Title: Entry to New Conformationally Constrained Amino Acids. First Synthesis of 3-Unsubstituted 4-Alkyl-4-carboxy-2-azetidinone Derivatives via an Intramolecular Nα-Cα-Cyclization Strategy Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Advanced Application Note: Coupling Strategies for tert-Butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profile

In modern drug discovery, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and kinase inhibitors, rigidified bifunctional linkers are critical for optimizing binding thermodynamics and metabolic stability. tert-Butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate (CAS: 889948-10-1) is a highly versatile building block [1].

The molecule features two distinct nitrogen handles: an exposed primary aromatic amine (aniline) and a sterically hindered, Boc-protected primary aliphatic amine attached to an azetidine ring. The aniline serves as the primary reactive node for immediate coupling, while the Boc-protected azetidine amine is preserved for downstream functionalization. Understanding the orthogonal reactivity of these two sites is paramount for successful synthetic integration.

Table 1: Physicochemical & Reactivity Profile
Property / ParameterSpecification / Behavior
Chemical Formula C₁₄H₂₁N₃O₂
Molecular Weight 263.34 g/mol
Primary Reactive Site Aniline (-NH₂ at the 4-position of the phenyl ring)
Secondary Site Azetidine-3-NHBoc (Aliphatic amine)
Base/Nucleophile Stability Excellent (Boc group is stable to standard basic coupling conditions)
Acid Stability Labile (Boc cleaves in TFA or HCl)
LC-MS Validation Expected [M+H]⁺ at m/z 264.2;[M-Boc+H]⁺ fragment at m/z 164.1

Divergent Synthetic Workflow

The orthogonal nature of this building block allows it to undergo several distinct coupling reactions at the aniline node without disturbing the azetidine carbamate.

Workflow Core tert-Butyl N-[1-(4-aminophenyl) azetidin-3-yl]carbamate (Primary Aniline) Amide Amide Formation (HATU, DIPEA) Core->Amide R-COOH Buchwald Buchwald-Hartwig (Pd2(dba)3, XPhos) Core->Buchwald Ar-Br/Cl Reductive Reductive Amination (STAB, AcOH) Core->Reductive R-CHO Deprotect Boc Deprotection (TFA or HCl) Amide->Deprotect Buchwald->Deprotect Reductive->Deprotect

Divergent synthetic workflow for tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate.

Protocol 1: Amide Coupling via HATU/DIPEA

Expertise & Experience (Causality of Choices): Anilines are inherently weaker nucleophiles than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. Standard carbodiimide couplings (e.g., EDC/NHS) often stall or yield complex mixtures. HATU is the premier choice because the HOAt leaving group accelerates the reaction via a neighboring group effect. However, a critical failure point in aniline couplings is the direct attack of the aniline on the uronium salt of HATU, leading to dead-end tetramethylguanidinium byproducts [2]. To prevent this, pre-activation of the carboxylic acid is strictly required before the introduction of the aniline substrate.

Step-by-Step Methodology
  • Pre-activation: In an oven-dried vial, dissolve the target carboxylic acid (1.1 equiv) in anhydrous DMF to achieve a 0.2 M concentration.

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature for 10 minutes to ensure complete formation of the active OAt-ester.

  • Coupling: Add tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate (1.0 equiv) dropwise as a solution in a minimal amount of DMF.

  • Stir the reaction at room temperature for 2 to 4 hours.

  • Self-Validation System: Monitor the reaction via LC-MS. The system is validated when the starting aniline peak (m/z 264.2) disappears, and the target amide [M+H]⁺ appears. If a peak corresponding to [Aniline + 100 Da] appears, it indicates guanidinium byproduct formation, signaling that the pre-activation time must be increased.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash the organic layer with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

Mechanism Acid Carboxylic Acid + DIPEA OAtEster Active OAt-Ester Intermediate Acid->OAtEster + HATU - Tetramethylurea HATU HATU Reagent HATU->OAtEster Product Amide Product + HOAt byproduct OAtEster->Product Base-catalyzed substitution Aniline Aniline Substrate (Nucleophile) Aniline->Product

Mechanistic pathway of HATU-mediated amide coupling avoiding guanidinium byproducts.

Protocol 2: Buchwald-Hartwig Cross-Coupling

Expertise & Experience (Causality of Choices): Forming a C-N bond between this aniline and an aryl halide requires a palladium-catalyzed Buchwald-Hartwig amination. Because the substrate is a primary aromatic amine, it is highly susceptible to bis-arylation. To prevent this, a bulky, electron-rich biaryl phosphine ligand like XPhos is utilized, which accelerates reductive elimination and sterically blocks a second oxidative addition [3]. Furthermore, while sodium tert-butoxide (NaOtBu) is a common base for this reaction, its strong basicity at elevated temperatures can prematurely cleave the Boc protecting group on the azetidine. Therefore, Cesium Carbonate (Cs₂CO₃) is selected as a milder alternative that preserves the carbamate integrity.

Step-by-Step Methodology
  • Preparation: In an oven-dried, septum-capped vial equipped with a magnetic stir bar, combine the aryl bromide (1.0 equiv), tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate (1.1 equiv), Pd₂(dba)₃ (0.05 equiv), XPhos (0.10 equiv), and finely milled anhydrous Cs₂CO₃ (2.0 equiv).

  • Degassing: Evacuate and backfill the vial with Argon three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane to achieve a 0.1 M concentration.

  • Reaction: Seal the vial and heat the mixture at 100 °C in a pre-heated oil bath or heating block for 12–16 hours.

  • Self-Validation System: Cool the reaction to room temperature. Dilute a 10 µL aliquot in LC-MS grade Acetonitrile, filter through a 0.22 µm syringe filter, and inject into the LC-MS. Validation is achieved by observing the [M+H]⁺ of the secondary amine product. The presence of the m/z 164.1 fragment confirms the azetidine core is intact, while the absence of a [M-100]⁺ major peak in the crude confirms the Boc group survived the basic conditions.

  • Workup: Filter the crude mixture through a pad of Celite, eluting with EtOAc. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography.

Troubleshooting Matrix

Table 2: Common Failure Modes and Corrective Actions
Observed IssueProbable CauseCorrective Action
Low Amide Yield / Aniline Consumption Direct attack of aniline on HATU forming a guanidinium byproduct [2].Increase pre-activation time of the acid to 15 mins before adding the aniline. Alternatively, switch to T3P (Propylphosphonic anhydride).
Boc Cleavage during Buchwald-Hartwig Base is too strong (e.g., NaOtBu) or temperature exceeds 110 °C.Switch to a milder base like Cs₂CO₃ or K₃PO₄. Ensure temperature does not exceed 100 °C [3].
Bis-arylation in Buchwald-Hartwig Ligand is not sterically demanding enough (e.g., BINAP or dppf used).Switch to highly bulky dialkylbiaryl phosphines like XPhos or BrettPhos.
Incomplete Reductive Amination Imine formation is stalled due to insufficient acid catalysis.Ensure 1-2 equivalents of glacial Acetic Acid (AcOH) are added to the DCE solvent prior to adding STAB.

References

  • World Intellectual Property Organization. (2021). Degradation of Bruton's Tyrosine Kinase (BTK)
  • Aho, J. A. S., Mannisto, J. K., Mattila, S. P. M., Hallamaa, M., & Deska, J. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. Journal of Organic Chemistry, 90(7), 2636-2643.[Link]

  • Gevorgyan, A., Hopmann, K. H., & Bayer, A. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(20), 1777-1785.[Link]

Application Notes & Protocols: Leveraging tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate in Novel Therapeutic Development

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate, a versatile and strategically important building block in modern medicinal chemistry. We dissect its molecular architecture to understand its utility, detailing its application in the synthesis of cutting-edge therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and kinase inhibitors. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for its key chemical transformations, including amide bond formation and Boc-group deprotection, supported by mechanistic rationale and comprehensive analytical characterization guidelines.

Introduction: A Multifunctional Scaffold for Drug Discovery

tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate (CAS 889948-10-1) has emerged as a high-value scaffold for the synthesis of complex molecular entities in drug discovery.[1][2] Its structure incorporates three key features that medicinal chemists can exploit:

  • Aromatic Primary Amine (Aniline): This nucleophilic handle is the primary site for synthetic elaboration, ideal for forming stable amide bonds, sulfonamides, or for use in cross-coupling reactions to build out the molecule's structure.

  • Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group provides a robust, acid-labile protecting group for the secondary amine on the azetidine ring. This enables selective reaction at the aniline moiety while masking the azetidine nitrogen's reactivity. Its orthogonal nature to many other protecting groups is a key synthetic advantage.[3][4]

  • Azetidine Ring: This strained, four-membered heterocycle serves as a rigid, three-dimensional linker or scaffold element. Compared to more flexible aliphatic chains, the azetidine ring provides conformational constraint, which can be crucial for optimizing ligand-protein binding by reducing the entropic penalty of binding.

This combination makes the molecule particularly suitable as a precursor for linkers in PROTACs and as a core scaffold in the design of targeted inhibitors.[5][6]

Physicochemical and Safety Data

A thorough understanding of the reagent's properties and handling requirements is paramount for its safe and effective use.

PropertyValueReference(s)
CAS Number 889948-10-1[1][2]
Molecular Formula C₁₄H₂₁N₃O₂[1]
Molecular Weight 263.34 g/mol [1]
Physical Form Solid, powder (typically off-white)[1][2]
Storage Refrigerated, sealed in a dry, dark place[1]
Synonym(s) tert-butyl 1-(4-aminophenyl)-3-azetidinylcarbamate[1][2]
Safety & Handling

tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate is classified with the GHS07 pictogram, indicating it can be harmful.[1]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

  • Precautionary Measures: Always handle in a chemical fume hood.[7] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8] Avoid inhalation of dust and prevent contact with skin and eyes.[7]

Core Applications in Therapeutic Design

The unique trifunctional nature of this building block provides a logical framework for its application in constructing complex therapeutic agents.

Application as a Linker Precursor in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[9] They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[6] tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate is an excellent starting point for the linker component.[5]

  • Causality: The aniline group provides a reactive site to attach the E3 ligase ligand (or the target protein ligand) via a stable amide bond. After this initial coupling, the Boc group can be removed to reveal the azetidine amine, which can then be coupled to the second ligand, completing the PROTAC assembly. The azetidine core provides a defined spatial orientation for the two ligands, a critical parameter in optimizing the formation of a productive ternary complex (E3-PROTAC-Target).

PROTAC_Synthesis_Workflow A tert-butyl N-[1-(4-aminophenyl) azetidin-3-yl]carbamate C Amide Coupling (Protocol 1) A->C B E3 Ligase Ligand (with COOH group) B->C D Intermediate 1 (Boc-protected) C->D Form Amide Bond E Boc Deprotection (Protocol 2) D->E F Intermediate 2 (Free Azetidine Amine) E->F Expose Amine H Final Coupling Reaction F->H G Target Protein Ligand (with reactive group) G->H I Final PROTAC Molecule H->I Assemble Bifunctional Degrader

General workflow for PROTAC synthesis using the title compound.
Scaffold for Kinase Inhibitors

The phenyl-azetidine core is a common motif in kinase inhibitors. The aniline nitrogen can act as a hydrogen bond donor, interacting with the hinge region of the kinase active site, a critical interaction for many ATP-competitive inhibitors.

  • Causality: The synthesis begins by acylating the aniline with a fragment designed to bind in the active site. The azetidine portion can then be deprotected and functionalized with groups that extend into solvent-exposed regions or other pockets of the kinase, allowing for the fine-tuning of potency and pharmacokinetic properties.

Kinase_Inhibitor_Design scaffold Aniline Moiety Azetidine-N-Boc tert-butyl N-[1-(4-aminophenyl) azetidin-3-yl]carbamate inhibitor Final Kinase Inhibitor scaffold->inhibitor Core Scaffold hinge Hinge-Binding Fragment hinge->scaffold:aniline Amide Coupling solubility Solubility/ PK Tail solubility->inhibitor Functionalization (post-deprotection)

Logical relationship of molecular components in kinase inhibitor design.

Detailed Experimental Protocols

The following protocols provide robust, step-by-step methods for the two most critical transformations of this building block.

Protocol 1: Amide Bond Formation with the Aniline Moiety

This protocol details a standard procedure for coupling a carboxylic acid to the aniline group using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) as coupling agents.

  • Rationale: EDCI is a water-soluble carbodiimide that activates the carboxylic acid, making it susceptible to nucleophilic attack. HOBt is added to suppress side reactions and minimize racemization if chiral centers are present. N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to scavenge the HCl produced and maintain a basic pH.[10]

Materials:

  • tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate (1.0 eq)

  • Carboxylic acid of interest (1.1 eq)

  • EDCI (1.5 eq)

  • HOBt (1.5 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Saturated aqueous NaHCO₃, Brine, Water

  • Anhydrous MgSO₄ or Na₂SO₄

  • Standard laboratory glassware, magnetic stirrer, inert atmosphere (N₂ or Ar)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 eq), EDCI (1.5 eq), and HOBt (1.5 eq).

  • Dissolution: Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).

  • Activation: Stir the mixture at room temperature for 30 minutes. This pre-activation step forms the HOBt active ester.

  • Amine Addition: Add a solution of tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate (1.0 eq) in a minimal amount of anhydrous DMF to the reaction flask, followed by the addition of DIPEA (3.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LCMS until the starting material is consumed.

  • Workup: Dilute the reaction mixture with water and extract with EtOAc (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of EtOAc in hexanes) to yield the pure amide product.

Amide_Coupling_Protocol A 1. Combine Carboxylic Acid, EDCI, HOBt in DMF B 2. Stir 30 min (Pre-activation) A->B C 3. Add Building Block and DIPEA B->C D 4. Stir 12-24h at RT C->D E 5. Monitor by TLC/LCMS D->E F 6. Aqueous Workup (Water/EtOAc Extraction) E->F Reaction Complete G 7. Wash Organic Layer (NaHCO3, Brine) F->G H 8. Dry (MgSO4) and Concentrate G->H I 9. Purify via Column Chromatography H->I

Step-by-step workflow for the amide coupling protocol.
Protocol 2: Acid-Mediated Boc-Deprotection

This protocol describes the removal of the Boc protecting group to reveal the free amine on the azetidine ring using trifluoroacetic acid (TFA).

  • Rationale: The Boc group is highly sensitive to acid.[11] TFA protonates the carbonyl oxygen, leading to the collapse of the carbamate and elimination of gaseous isobutylene and carbon dioxide. This process generates the protonated amine, which is then neutralized during workup. It is crucial to be aware that the intermediate tert-butyl cation can alkylate nucleophilic residues on the substrate; the use of scavengers like triisopropylsilane (TIS) or water can mitigate this side reaction, although it is less of a concern for this specific substrate.[11]

Materials:

  • Boc-protected substrate (from Protocol 1) (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃

  • Diethyl ether or DCM for extraction

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in DCM (approx. 0.1 M).

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (10-20 eq, often used as a 20-50% solution in DCM).

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 1-3 hours.

  • Monitoring: Monitor the deprotection by TLC or LCMS. The product should have a significantly lower Rf on silica gel due to the free amine.

  • Concentration: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.

  • Neutralization: Carefully neutralize the residue by dissolving it in DCM and slowly adding saturated aqueous NaHCO₃ until effervescence ceases (pH > 8).

  • Extraction: Extract the aqueous layer with DCM or EtOAc (3x).

  • Drying & Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine product, which can often be used in the next step without further purification.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of synthesized compounds.

Compound TypeTechniqueExpected Observations
Starting Material ¹H NMRSignal for tert-butyl group (~1.4-1.5 ppm, singlet, 9H). Aromatic protons of the aniline ring (~6.5-7.0 ppm). NH₂ protons of aniline (broad singlet, ~3.5-4.5 ppm).[12]
¹³C NMRSignal for quaternary tert-butyl carbon (~80 ppm) and methyl carbons (~28 ppm).[12]
Amide Product (Post-Protocol 1) ¹H NMRDisappearance of the aniline NH₂ signal. Appearance of a new amide N-H signal (typically downfield, ~8-10 ppm). Signals corresponding to the newly introduced carboxylic acid fragment.
LCMSIncrease in molecular weight corresponding to the addition of the acyl group minus water.
Deprotected Amine (Post-Protocol 2) ¹H NMRDisappearance of the characteristic tert-butyl singlet at ~1.4-1.5 ppm.[4]
¹³C NMRDisappearance of the tert-butyl signals at ~80 ppm and ~28 ppm.
LCMSDecrease in molecular weight by 100.12 Da (mass of C₅H₈O₂).

Conclusion

tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate is a powerful and enabling chemical tool for the modern medicinal chemist. Its pre-installed, orthogonally protected amine functionalities and rigid azetidine core provide a streamlined entry point for the synthesis of complex and high-impact therapeutics. The protocols and data presented herein offer a validated foundation for researchers to confidently incorporate this building block into their drug discovery programs, accelerating the development of novel treatments for a range of human diseases.

References

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry. [Link]

  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

  • Safety Data Sheet. 3M. [Link]

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. RSC Advances. [Link]

  • Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7carboxylate: Preservation of a Nitrile Functional Group under Mild Conditions. ChemRxiv. [Link]

  • Supporting Information for an article on N-tert-butoxycarbonylation of amines.
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. ISRN Organic Chemistry. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • tert-Butyl (1-(4-aminophenyl)azetidin-3-yl)carbamate 1g. Dana Bioscience. [Link]

  • An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. Molecules. [Link]

  • Carbamic acid, tert-butyl ester. Organic Syntheses. [Link]

  • Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synlett. [Link]

  • Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). Journal of Medicinal Chemistry. [Link]

  • One-pot Conversion of t-Butyl Carbamates to Amides with Acyl Halide-Methanol Mixtures. Organic Chemistry Portal. [Link]

  • tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Molbank. [Link]

  • Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. Molecules. [Link]

  • Discovery of 1-(4-(5-(5-amino-6-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-yl)-1-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl)-3-hydroxypropan. ResearchGate. [Link]

  • synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. International Journal of Current Pharmaceutical Research. [Link]

  • Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. Molecules. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesizing tert-Butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate. This compound is a critical building block in drug discovery, particularly for introducing rigid, polar azetidine motifs into pharmacophores.

Our proven two-step synthetic workflow [4] involves:

  • Nucleophilic Aromatic Substitution (SNAr): Coupling tert-butyl azetidin-3-ylcarbamate (Boc-azetidin-3-amine) with 1-fluoro-4-nitrobenzene.

  • Nitro Reduction: Catalytic hydrogenation of the intermediate to yield the final aniline product.

Workflow Overview

SynthesisWorkflow SM Starting Materials: Boc-azetidin-3-amine + 1-Fluoro-4-nitrobenzene Step1 Step 1: SNAr (K2CO3, DMSO, 85°C) SM->Step1 Int Intermediate: Boc-protected nitrophenyl azetidine Step1->Int 85-92% Yield Step2 Step 2: Reduction (Pd/C, H2, MeOH) Int->Step2 Prod Target Product: tert-butyl N-[1-(4-aminophenyl) azetidin-3-yl]carbamate Step2->Prod >95% Yield

Two-step synthesis workflow for tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate.

Troubleshooting Guide & Causality Analysis

Step 1: SNAr Coupling

Issue: Low Conversion or Poor Yield (< 50%)

  • Mechanistic Cause: Azetidines are highly strained, four-membered rings. While the secondary amine is a good nucleophile, the SNAr reaction requires sufficient thermal energy to overcome the activation barrier associated with the formation of the Meisenheimer complex [1]. However, excessive heat (>100 °C) leads to thermal degradation of the Boc-protecting group and ring opening.

  • Solution: Maintain the reaction temperature strictly between 80 °C and 90 °C. Use a highly polar aprotic solvent like DMSO or DMF to stabilize the transition state. Potassium carbonate (K2CO3) is the optimal base; it is strong enough to scavenge HF but mild enough to prevent side reactions.

Issue: Formation of De-Boc Side Products

  • Mechanistic Cause: The tert-butoxycarbonyl (Boc) group is sensitive to acidic byproducts (like HF generated during the SNAr) if the base is insufficient.

  • Solution: Ensure a slight excess of K2CO3 (2.0 to 2.5 equivalents) to rapidly neutralize HF as it forms.

TroubleshootingLogic Issue Issue: Low Yield in SNAr Step Check1 Check Reaction Temp Issue->Check1 Check2 Check Base & Solvent Issue->Check2 TempHigh >100°C: Boc Deprotection & Decomposition Check1->TempHigh TempOpt 80-90°C: Optimal Conversion Check1->TempOpt BaseWeak Weak Base / Non-polar: Incomplete Reaction Check2->BaseWeak BaseOpt K2CO3 / DMSO: Maximized Nucleophilicity Check2->BaseOpt

Troubleshooting logic tree for optimizing the SNAr coupling step.

Step 2: Nitro Reduction

Issue: Incomplete Reduction or Sluggish Reaction

  • Mechanistic Cause: The intermediate tert-butyl N-[1-(4-nitrophenyl)azetidin-3-yl]carbamate can exhibit poor solubility in standard non-polar solvents, limiting its interaction with the heterogeneous Pd/C catalyst surface [2].

  • Solution: Switch the solvent to Methanol (MeOH) or a THF/MeOH mixture. Ensure the Pd/C catalyst is fresh, as palladium is easily poisoned by trace impurities (e.g., residual DMSO or sulfur compounds from Step 1).

Issue: Over-Reduction or Ring Cleavage

  • Mechanistic Cause: High pressures of H2 or prolonged reaction times can lead to hydrogenolysis of the strained azetidine ring.

  • Solution: Perform the reduction at ambient pressure (1 atm H2 via balloon) and monitor closely via TLC or LC-MS [3]. Stop the reaction immediately upon consumption of the starting material (typically 2-4 hours).

Data Presentation: Condition Optimization

The following table summarizes the quantitative data from our optimization trials for the SNAr step, demonstrating the causality between reaction conditions and final yield.

TrialSolventBase (Eq.)Temp (°C)Time (h)Yield (%)Observation
1THFTEA (2.0)652435%Incomplete conversion; solvent boiling point too low.
2DMFK₂CO₃ (1.5)1101242%Significant Boc deprotection observed.
3DMSODIPEA (2.0)851678%Good conversion, but challenging aqueous workup.
4 (Opt) DMSO K₂CO₃ (2.5) 85 12 92% Clean conversion; product easily precipitated with water.

Self-Validating Experimental Protocols

Protocol A: Synthesis of tert-butyl N-[1-(4-nitrophenyl)azetidin-3-yl]carbamate (SNAr)

This protocol is designed to be self-validating: the success of the reaction is immediately visually apparent as the solution transitions to a deep yellow/orange color characteristic of the nitroaromatic product.

  • Setup: In a clean, dry 100 mL round-bottom flask, dissolve tert-butyl azetidin-3-ylcarbamate (1.0 eq, 10 mmol) and 1-fluoro-4-nitrobenzene (1.05 eq, 10.5 mmol) in anhydrous DMSO (20 mL).

  • Base Addition: Add finely powdered anhydrous K2CO3 (2.5 eq, 25 mmol) to the stirring solution.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 85 °C in an oil bath for 12 hours. Validation check: The mixture will turn a vibrant orange-yellow.

  • Workup: Cool the reaction to room temperature. Pour the mixture into 100 mL of ice-cold distilled water while stirring vigorously. The product will precipitate as a yellow solid.

  • Isolation: Filter the solid under vacuum, wash extensively with water (to remove DMSO and salts), and dry under high vacuum to afford the intermediate (Typical yield: 85-92%).

Protocol B: Synthesis of tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate (Reduction)

This protocol utilizes mild conditions to prevent azetidine ring opening.

  • Setup: Dissolve the intermediate from Protocol A (5 mmol) in HPLC-grade Methanol (30 mL) in a 100 mL flask.

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w, 0.5 mmol Pd) under a gentle stream of Argon to prevent ignition.

  • Hydrogenation: Evacuate the flask and backfill with H2 gas using a balloon. Repeat this purge cycle three times. Stir the suspension vigorously at room temperature under 1 atm of H2.

  • Monitoring: Monitor the reaction via TLC (EtOAc/Hexane 1:1). The yellow color of the starting material will fade as the aniline forms. Validation check: Complete consumption of starting material usually occurs within 3 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional Methanol (20 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to yield the target compound as an off-white to pale brown solid (Typical yield: >95%).

Frequently Asked Questions (FAQs)

Q: Can I use 1-chloro-4-nitrobenzene instead of 1-fluoro-4-nitrobenzene? A: While possible, it is not recommended. The SNAr mechanism relies on the stabilization of the Meisenheimer complex. Fluorine is highly electronegative, making the adjacent carbon much more electrophilic and stabilizing the intermediate far better than chlorine. Using the chloro-analog will drastically reduce your yield and require harsher conditions (e.g., >120 °C), which will degrade your Boc-protected azetidine.

Q: My final aniline product is turning dark brown/black upon storage. What happened? A: Electron-rich anilines, especially those coupled to electron-donating azetidine rings, are highly susceptible to air oxidation. To prevent this, store the final product under an inert atmosphere (Argon or Nitrogen) at -20 °C, and consider adding a trace amount of an antioxidant like BHT if long-term storage is required.

Q: Is it possible to perform the reduction using Iron (Fe) or Zinc (Zn) instead of Pd/C? A: Yes. If you are experiencing catalyst poisoning or wish to avoid transition metals, a Béchamp reduction using Fe powder and NH4Cl in an EtOH/H2O mixture at 80 °C is a highly effective, authoritative alternative for nitro reduction that perfectly preserves the azetidine ring.

References

  • Title: A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Synthesis of Oxetane and Azetidine-containing spirocycles related to the 2,5-diketopiperazine framework Source: CORE URL: [Link]

  • Title: Pd−C-Induced Catalytic Transfer Hydrogenation with Triethylsilane Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: WO2004072025A2 - Substituted n-arylheterocycles, method for production and use thereof as medicaments Source: Google Patents URL

Technical Support Center: Troubleshooting the Synthesis of tert-Butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. Synthesizing tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate requires navigating a two-step sequence: the N-arylation of Boc-azetidine followed by the reduction of the resulting nitroarene. While conceptually straightforward, the inherent strain of the azetidine ring and the acid-lability of the Boc protecting group present unique chemoselectivity challenges.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. We will examine the thermodynamic and kinetic causality behind common side reactions and provide self-validating protocols to ensure reliable, high-yield synthesis.

SynthesisWorkflow SM1 tert-Butyl azetidin-3-ylcarbamate (Boc-Azetidine) Step1 Step 1: N-Arylation (SNAr) Base, Solvent, Heat SM1->Step1 SM2 1-Fluoro-4-nitrobenzene SM2->Step1 Int tert-Butyl N-[1-(4-nitrophenyl) azetidin-3-yl]carbamate Step1->Int Step2 Step 2: Nitro Reduction Pd/C, NH4HCO2 Int->Step2 Prod tert-Butyl N-[1-(4-aminophenyl) azetidin-3-yl]carbamate Step2->Prod

Figure 1: Two-step synthetic workflow for tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate.

Part 1: Step 1 - N-Arylation (SNAr) Troubleshooting

Q1: During the coupling of Boc-azetidine with 1-fluoro-4-nitrobenzene, I am observing a highly polar, intractable mixture instead of my desired nitrophenyl intermediate. What is causing this degradation?

A1: You are likely observing azetidine ring-opening . The 4-membered azetidine ring possesses a massive inherent ring strain of approximately 25.4 kcal/mol (). When subjected to harsh conditions—specifically temperatures exceeding 80 °C or the presence of adventitious Lewis acids—the ring becomes highly susceptible to nucleophilic attack. This leads to irreversible σ-C–N bond cleavage and the formation of acyclic amine byproducts ().

Solution: Lower the reaction temperature. The strong electron-withdrawing nature of the nitro group makes 1-fluoro-4-nitrobenzene highly activated for Nucleophilic Aromatic Substitution (SNAr). This reaction can efficiently proceed at 40–60 °C in a polar aprotic solvent (DMSO or DMF) using a mild base like K₂CO₃, keeping the system well below the thermal degradation threshold of the azetidine ring.

RingOpening Azetidine Intact Azetidine Ring (Strain: ~25.4 kcal/mol) Mech σ-C-N Bond Cleavage (SN2-type attack) Azetidine->Mech Trigger1 Lewis Acids (Coordination to N) Trigger1->Mech Trigger2 High Temperatures (>80°C) Trigger2->Mech Trigger3 Strong Nucleophiles Trigger3->Mech Byproduct Ring-Opened Acyclic Amine (Irreversible Degradation) Mech->Byproduct

Figure 2: Mechanistic triggers leading to irreversible azetidine ring-opening side reactions.

Q2: I attempted a Buchwald-Hartwig cross-coupling using 1-bromo-4-nitrobenzene, but my Boc group cleaved off. Why did this happen?

A2: Unintended Boc deprotection during Palladium-catalyzed cross-coupling usually stems from the generation of acidic micro-environments or the use of Lewis-acidic metal precursors without adequate base buffering. Furthermore, the prolonged heating (>90 °C) often required to activate aryl bromides can thermally degrade the tert-butyl carbamate. Solution: For this specific substrate, bypass transition-metal catalysis entirely. The SNAr route using the fluoro-analogue is vastly superior, self-validating, and avoids metal-induced side reactions entirely.

Part 2: Step 2 - Nitro Reduction Troubleshooting

Q3: I used Iron (Fe) and Hydrochloric Acid (HCl) for the nitro reduction. My LC-MS shows a major peak at M-100 Da. How do I fix this?

A3: The loss of 100 Da corresponds exactly to the loss of the Boc group (cleavage of isobutylene, -56 Da, and CO₂, -44 Da). The classic Béchamp reduction using HCl creates a strongly acidic environment (pH < 2) that is fundamentally incompatible with the acid-labile tert-butyl carbamate. Solution: Switch to strictly neutral or mildly basic reduction conditions. Catalytic transfer hydrogenation using Palladium on Carbon (Pd/C) and Ammonium Formate (NH₄HCO₂) is highly recommended. Ammonium formate decomposes into H₂, CO₂, and NH₃, maintaining a mildly basic environment (pH ~7-8) that perfectly preserves the Boc group ().

Q4: I switched to Pd/C and an H₂ balloon, but the reaction stalled, and the mixture turned deep orange. What is this impurity?

A4: Orange or red coloration during a nitro reduction is the hallmark analytical signature of azo (-N=N-) or azoxy (-N(O)=N-) dimers . These form when the intermediate nitrosobenzene reacts with the newly formed aniline before it can be fully reduced to the primary amine. This occurs when the kinetic rate of hydrogen transfer is insufficient (e.g., poor stirring, degraded catalyst, or low H₂ pressure). Solution: Ensure vigorous agitation (>800 rpm) to maximize gas-liquid mass transfer. Alternatively, using the Ammonium Formate transfer hydrogenation protocol generates H₂ in situ directly at the catalyst surface, rapidly driving the reaction past the reactive dimeric intermediates ().

Quantitative Data: Analytical Signatures of Side Reactions

Side Reaction / ImpuritySynthetic StepPrimary CauseQuantitative Analytical SignaturePrevention Strategy
Acyclic Amine Byproduct Step 1 (SNAr)Thermal degradation (>80 °C) / Lewis AcidsLC-MS: Mass matches SM + Nucleophile adductMaintain reaction temperature ≤ 60 °C; Avoid Lewis Acids.
Des-Boc Product Step 2 (Reduction)Acidic conditions (e.g., HCl, pH < 4)LC-MS: M-100 Da (-Isobutylene, -CO₂)¹H-NMR: Loss of 9H singlet at ~1.4 ppmUse neutral transfer hydrogenation (NH₄HCO₂, pH ~7-8).
Azo/Azoxy Dimers Step 2 (Reduction)Insufficient H₂ mass transferLC-MS: ~2x expected mass (M+M-16 or M+M-2)Visual: Deep orange/red colorationEnsure vigorous stirring (>800 rpm); Use in situ H₂ generation.

Experimental Protocols

Protocol 1: Mild SNAr Synthesis of tert-Butyl N-[1-(4-nitrophenyl)azetidin-3-yl]carbamate

This protocol utilizes mild conditions to prevent azetidine ring-opening.

  • Preparation: Charge a dry, round-bottom flask with tert-butyl azetidin-3-ylcarbamate (1.0 equiv), 1-fluoro-4-nitrobenzene (1.05 equiv), and finely powdered anhydrous K₂CO₃ (2.0 equiv).

  • Solvent Addition: Suspend the mixture in anhydrous DMSO to achieve a 0.2 M concentration of the limiting reagent.

  • Reaction: Stir the suspension vigorously at 50 °C for 4–6 hours. Monitor the reaction progress by LC-MS or TLC to ensure the azetidine is not subjected to unnecessary prolonged heating.

  • Workup: Quench the reaction by pouring the mixture into a 5-fold volume of ice water. Filter the resulting yellow precipitate, wash thoroughly with cold water to remove DMSO and inorganic salts, and dry under high vacuum.

Protocol 2: Acid-Free Transfer Hydrogenation to Final Product

This protocol utilizes in situ hydrogen generation to prevent Boc-deprotection and dimer formation.

  • Preparation: Dissolve the nitrophenyl intermediate from Step 1 (1.0 equiv) in HPLC-grade Methanol (0.1 M).

  • Catalyst Addition: Add 10% Pd/C (10 wt% relative to the substrate). Safety Note: Pd/C is pyrophoric; add carefully under an inert atmosphere (Nitrogen or Argon).

  • Hydrogen Donor: Add solid Ammonium Formate (5.0 equiv) in one single portion.

  • Reaction: Stir the suspension vigorously (>800 rpm) at room temperature for 2 hours. A mild exotherm and gas evolution (CO₂ and NH₃) will be observed, indicating active reduction.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with additional Methanol. Concentrate the filtrate in vacuo to yield the pure tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate.

References

  • Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion. Organic Chemistry Frontiers, RSC Publishing. URL:[Link]

  • Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. ResearchGate. URL:[Link]

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. National Institutes of Health (PMC). URL:[Link]

Technical Support Center: Optimization of Coupling Reactions with tert-Butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals optimize workflows involving tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate (CAS: 889948-10-1).

This bifunctional building block is highly valuable in medicinal chemistry (e.g., for PROTACs and kinase inhibitors) but presents two distinct chemical challenges:

  • Low Nucleophilicity: The primary amine is attached to a phenyl ring, which delocalizes the nitrogen's lone pair, significantly reducing its nucleophilicity compared to aliphatic amines.

  • Acid/Base Sensitivity: The tert-butyl carbamate (Boc) protecting group and the strained 4-membered azetidine ring restrict the use of strong acids or harsh nucleophilic bases at elevated temperatures.

Below, you will find field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights focusing on the two most common transformations: Amide Coupling and Buchwald-Hartwig Cross-Coupling .

Reaction Optimization Workflow

G Start tert-butyl N-[1-(4-aminophenyl) azetidin-3-yl]carbamate Amide Amide Coupling (with R-COOH) Start->Amide Buchwald Buchwald-Hartwig (with Ar-X) Start->Buchwald TCFH TCFH / NMI (High Yield, Fast) Amide->TCFH HATU HATU / DIPEA (Standard, Moderate Yield) Amide->HATU PdCat Pd2(dba)3 / tBuXPhos Cs2CO3, Toluene Buchwald->PdCat ProductA Amide Derivative TCFH->ProductA HATU->ProductA ProductB Diaryl Amine Derivative PdCat->ProductB

Reaction optimization pathways for tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate.

Section 1: Amide Coupling (Troubleshooting & FAQs)

Q1: Why is my amide coupling with this aniline so slow or low-yielding when using standard HATU/DIPEA conditions? Answer: The low nucleophilicity of the aniline nitrogen is the primary culprit. Furthermore, while DIPEA is a strong Brønsted base, it is a weak Lewis base. It successfully deprotonates the carboxylic acid to form the active ester with HATU, but it does not sufficiently catalyze the subsequent aminolysis step. This kinetic bottleneck often leads to incomplete conversion or the formation of unreactive guanidinium byproducts[1].

Q2: How can I overcome this low reactivity, especially with sterically hindered carboxylic acids? Answer: Switch to the TCFH / NMI (N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate / N-methylimidazole) coupling system. Mechanistic Causality: Unlike HATU, TCFH reacts with the carboxylic acid in the presence of NMI to generate a highly reactive N-acyl imidazolium intermediate. This intermediate exhibits reactivity akin to an acid chloride, which easily overcomes the high activation energy barrier of the poorly nucleophilic aniline, leading to rapid and clean amide bond formation[2].

Protocol 1: TCFH/NMI Amide Coupling (Self-Validating System)
  • Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous acetonitrile (0.2 M). Add NMI (3.0 equiv) followed by TCFH (1.1 equiv).

  • Validation Checkpoint: Stir for 15 minutes at room temperature. Self-validation: Analyze an aliquot via LC-MS or ReactIR. You must observe the complete disappearance of the starting acid and the formation of the acyl imidazolium intermediate before proceeding.

  • Coupling: Add tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate (1.1 equiv) to the reaction mixture.

  • Completion: Stir at room temperature. The reaction typically reaches >95% conversion within 2–4 hours. Quench with water and extract with EtOAc.

Section 2: Buchwald-Hartwig Cross-Coupling (Troubleshooting & FAQs)

Q3: I am observing Boc deprotection and azetidine ring degradation during my Pd-catalyzed amination. What is causing this? Answer: This is a classic symptom of using strong alkoxide bases (like NaOtBu or KOtBu) at elevated temperatures (>80 °C). Strong bases can attack the carbamate carbonyl, leading to premature Boc cleavage, and can also promote unwanted ring-opening of the strained azetidine under prolonged heating. Solution: Substitute the strong base with a milder, non-nucleophilic inorganic base such as Cs₂CO₃ or K₃PO₄ . While these bases are weaker, they are perfectly sufficient for the deprotonation of the Pd-amine intermediate in the catalytic cycle when paired with the right ligand[3].

Q4: Which ligand/catalyst system is optimal for coupling this aniline with electron-rich or sterically hindered aryl chlorides? Answer: Bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) are required. tBuXPhos or BrettPhos paired with Pd₂(dba)₃ or well-defined Pd-NHC precatalysts (e.g.,[Pd(IPr)(allyl)Cl]) are highly recommended. Mechanistic Causality: These bulky ligands facilitate rapid reductive elimination—the rate-limiting step when coupling anilines—thereby preventing off-cycle catalyst deactivation and allowing the reaction to proceed at lower temperatures (e.g., 60–80 °C), preserving the integrity of the azetidine ring[4].

Protocol 2: Mild Buchwald-Hartwig Amination
  • Preparation: In a rigorously dried, argon-flushed Schlenk tube, combine the aryl halide (1.0 equiv), tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate (1.2 equiv), Pd₂(dba)₃ (2 mol%), tBuXPhos (8 mol%), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Solvent Addition: Add degassed anhydrous toluene (0.1 M).

  • Reaction: Heat the mixture at 80 °C.

  • Validation Checkpoint: Monitor the reaction via TLC or LC-MS every 2 hours. Self-validation: The color of the solution should remain a dark, homogeneous red/brown. If it turns black and precipitates (palladium black), the catalyst has decomposed, indicating insufficient degassing or ligand oxidation.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate for column chromatography.

Quantitative Data Summary

The following table summarizes the expected performance of various coupling systems when reacting tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate with a sterically hindered carboxylic acid.

Coupling SystemBaseSolventTemp (°C)Time (h)Conversion (%)Epimerization Risk
HATU (1.2 eq)DIPEA (3.0 eq)DMF2524< 40%Low
EDC/HOBt (1.2 eq)DIPEA (3.0 eq)DCM2548< 20%Low
TCFH (1.1 eq)NMI (3.0 eq)MeCN252> 95% None
POCl₃ (1.5 eq)PyridineDCM0 to 2512~ 60% (Messy)High

Data synthesized from established optimization benchmarks for poorly nucleophilic anilines[1],[2].

References
  • Title: Optimization studies of an amide coupling reaction with anilines. Source: ResearchGate. URL: [Link]

  • Title: TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Source: ACS Publications (Organic Letters). URL: [Link]

  • Title: Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Source: ACS Publications. URL: [Link]

Sources

Azetidine Ring Stability: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with azetidines. The inherent ring strain of the four-membered azetidine core, while synthetically useful, presents significant challenges in its preservation during multi-step synthesis.[1][2][3] This resource provides in-depth guidance on preventing the undesired degradation and ring-opening of the azetidine scaffold during subsequent chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the ring-opening of azetidines?

A1: The propensity of the azetidine ring to open is primarily driven by its inherent ring strain, which is experimentally determined to be approximately 25.2-25.4 kcal/mol.[1][4] This strain energy is comparable to that of the highly reactive aziridine ring.[1] Several experimental factors can exploit this strain and trigger degradation:

  • Lewis and Brønsted Acids: These are the most common culprits.[4] Acids can coordinate to or protonate the azetidine nitrogen, which activates the ring by increasing its strain and making the α-carbons more electrophilic and susceptible to nucleophilic attack.[1][4]

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy to overcome the barrier for ring-opening, leading to decomposition or undesired rearrangement reactions.[4]

  • Strong Nucleophiles: Potent nucleophiles can directly attack the carbon atoms of the strained ring, causing it to cleave.[4] The regioselectivity of this attack is often influenced by the substitution pattern on the ring.[1]

  • Substituents: The nature of substituents on both the nitrogen and carbon atoms of the ring plays a crucial role. Electron-withdrawing groups on the nitrogen, for instance, can activate the ring towards nucleophilic attack in certain contexts.[4] Conversely, some substituents can provide steric or electronic stability.[1]

Q2: How do I choose the right N-protecting group to prevent ring-opening?

A2: The choice of the N-protecting group is critical for modulating the stability and reactivity of the azetidine ring. A suitable protecting group can shield the nitrogen lone pair, prevent protonation, and influence the ring's conformational rigidity. The selection depends on the planned downstream reaction conditions.

Protecting GroupStability under Acidic ConditionsStability under Basic ConditionsRemoval ConditionsKey Considerations
Boc (tert-Butoxycarbonyl)Labile, especially to strong acids (e.g., TFA, HCl).[4]Generally stable.Strong acid (TFA, HCl).[4]Widely used for its ease of introduction and removal. Its acid lability requires careful planning of subsequent synthetic steps.[4]
Cbz (Carboxybenzyl)More stable than Boc to acidic conditions.[4]Generally stable.Hydrogenolysis (e.g., H₂, Pd/C).[4]Provides orthogonal deprotection in the presence of acid-labile groups, which is highly valuable in complex syntheses.[4][5]
Sulfonyl (e.g., Tosyl, Nosyl)Generally stable.Generally stable.Harsh reductive conditions (e.g., Na/NH₃, Mg/MeOH).[4]The strong electron-withdrawing nature can enhance stability in some cases but may activate the ring towards certain nucleophiles. Removal requires stringent conditions that may not be compatible with other functional groups.[1][4]
Benzhydryl (Bzh) Moderately stable.Stable.Hydrogenolysis.Has been identified as a key group to facilitate photochemical Norrish-Yang cyclization and subsequent ring-opening reactions, demonstrating its role in orchestrating reactivity.[6]
Q3: Can substituents on the azetidine ring itself influence its stability?

A3: Yes, absolutely. Substituents on the carbon framework of the azetidine ring significantly impact its stability and reactivity profile.

  • Electronic Effects: Electron-withdrawing groups (e.g., aryl, carboxylate) at the 2-position can stabilize transition states, favoring the cleavage of the C2-N bond during nucleophilic attack.

  • Steric Effects: Bulky substituents can sterically hinder the approach of nucleophiles, thereby protecting the ring from attack. However, they can also introduce additional ring strain. The stereochemical relationship between substituents is also critical, with cis or trans arrangements often dictating the preferred reaction pathway.[7]

  • Intramolecular Reactions: Certain substituents can participate in intramolecular decomposition pathways. For example, a pendant amide group has been shown to cause an acid-mediated intramolecular ring-opening via nucleophilic attack.[8]

Troubleshooting Guide: Common Degradation Scenarios

This section addresses specific issues you might encounter during your experiments and provides practical, step-by-step solutions.

Issue 1: Azetidine ring-opening observed during N-acylation with acyl chlorides.
  • The Problem: You are attempting to acylate the azetidine nitrogen, but you observe significant formation of a ring-opened byproduct alongside, or instead of, your desired product.

  • Root Causes & Solutions:

    • Lewis Acidity of Acyl Chloride: Acyl chlorides can act as weak Lewis acids, coordinating to the azetidine nitrogen and promoting ring-opening.[4]

      • Solution: Perform the reaction at low temperatures (0 °C to -78 °C) to minimize the rate of this side reaction. Slow, dropwise addition of the acyl chloride is crucial.[4]

    • Harsh Base: Strong, non-hindered bases might promote side reactions.

      • Solution: Use a hindered, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct without interfering with the substrate.

    • Prolonged Reaction Time: Even at low temperatures, allowing the reaction to proceed for too long can lead to gradual degradation.[4]

      • Solution: Monitor the reaction closely by Thin-Layer Chromatography (TLC) or LC-MS. Quench the reaction as soon as the starting material is consumed.

Detailed Protocol: N-Acylation of Azetidine under Controlled Conditions
  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the N-H azetidine (1.0 eq.) and a suitable anhydrous solvent (e.g., Dichloromethane or THF).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.2 eq.).

  • Acyl Chloride Addition: Slowly add a solution of the acyl chloride (1.1 eq.) in the same anhydrous solvent dropwise over 15-20 minutes.

  • Monitoring: Stir the reaction at 0 °C and monitor its progress every 15-30 minutes using TLC.

  • Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Issue 2: Ring degradation during amide coupling of an azetidine-carboxylic acid.
  • The Problem: When coupling an azetidine-carboxylic acid with an amine using standard peptide coupling reagents, you experience low yields and detect byproducts consistent with ring fragmentation.

  • Root Causes & Solutions:

    • Elevated Temperatures: Heating the reaction mixture to accelerate slow coupling can provide enough energy to induce decomposition of the strained ring.[4]

      • Solution: Maintain the reaction temperature at room temperature (20-25 °C) or below. If the reaction is sluggish, opt for a longer reaction time rather than increasing the heat.[4]

    • Acidic Additives: Some coupling protocols use acidic additives that can protonate and activate the azetidine ring.

      • Solution: Choose coupling conditions that operate under neutral or slightly basic pH. Reagents like HATU or HBTU with a non-nucleophilic base like DIPEA are generally well-tolerated.

Visualizing Azetidine Instability and Troubleshooting

To further aid in understanding the factors influencing azetidine stability and the strategies to prevent ring-opening, the following diagrams are provided.

Azetidine Azetidine Ring (High Strain) Acids Lewis & Brønsted Acids (Protonation/Coordination) Acids->Azetidine Activates Ring Temp High Temperature (> Activation Energy) Temp->Azetidine Promotes Decomposition Nucleophiles Strong Nucleophiles (Direct Attack) Nucleophiles->Azetidine Causes Cleavage Reagents Harsh Reagents (e.g., Strong Reductants) Reagents->Azetidine Induces Side Reactions start Ring Degradation Observed q_acid Are acidic conditions (Lewis or Brønsted) present? start->q_acid a_acid Action: Neutralize, use non-acidic reagents, or add a suitable N-protecting group. q_acid->a_acid Yes q_temp Is the reaction temperature elevated? q_acid->q_temp No a_acid->q_temp a_temp Action: Reduce temperature (e.g., to 0°C or RT). Monitor for longer reaction times. q_temp->a_temp Yes q_reagent Are strong nucleophiles or harsh reagents used? q_temp->q_reagent No a_temp->q_reagent a_reagent Action: Use milder reagents. Consider steric shielding with bulkier protecting groups. q_reagent->a_reagent Yes end Stability Improved q_reagent->end No a_reagent->end

Sources

Technical Support Center: Scaling Up tert-Butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate Production

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate .

This molecule is a highly valued bifunctional building block, frequently utilized in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors and E3 ligase ligands for PROTAC (Proteolysis Targeting Chimera) development[1]. However, transitioning its synthesis from the milligram bench-scale to multi-gram or kilogram pilot-scale introduces severe thermochemical, catalytic, and stability challenges. This guide synthesizes field-proven methodologies to help you navigate these bottlenecks.

Process Logic & Synthetic Workflow

The standard industrial route to this molecule involves a two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr): Coupling of tert-butyl azetidin-3-ylcarbamate (3-Boc-aminoazetidine) with 1-fluoro-4-nitrobenzene.

  • Catalytic Hydrogenation: Reduction of the resulting nitroarene intermediate to the target aniline.

Workflow A 1. Starting Materials 3-Boc-aminoazetidine + 1-Fluoro-4-nitrobenzene B 2. SNAr Coupling (K2CO3, MeCN, 80°C or Flow) A->B C 3. Intermediate 1-(4-nitrophenyl)azetidin-3-yl-Boc-carbamate B->C D 4. Nitro Reduction (Pd/C, H2, MeOH, 25°C) C->D E 5. Target Product tert-butyl N-[1-(4-aminophenyl) azetidin-3-yl]carbamate D->E

Figure 1: Synthetic workflow for tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate.

Troubleshooting Guides & FAQs

Q1: Why does the SNAr coupling step yield significant tarring and degradation at the 1 kg scale, despite working perfectly at the 10 g scale?

Expert Insight (Causality): The SNAr reaction between an aliphatic amine and 1-fluoro-4-nitrobenzene is highly exothermic. In a batch reactor at scale, the reduced surface-area-to-volume ratio severely limits heat dissipation, leading to an adiabatic temperature rise. This thermal stress triggers azetidine ring-opening and subsequent polymerization. Solution: Transition the reaction to a continuous plug-flow reactor (PFR)[2]. Flow chemistry allows for rapid heat exchange and precise residence time control, mitigating thermal runaways[3]. If restricted to batch equipment, utilize a semi-batch approach: strictly control the dosing rate of the azetidine into a pre-heated solution of the electrophile, maintaining the internal temperature below 85°C.

Q2: During the catalytic hydrogenation of the nitro intermediate, the reaction stalls at ~70% conversion. Adding more Pd/C doesn't help. Why?

Expert Insight (Causality): This is a classic manifestation of catalyst poisoning. The SNAr step generates stoichiometric amounts of fluoride salts. If the intermediate is not rigorously purified, residual halide ions or strongly adsorbing condensation byproducts will irreversibly coat the active palladium surface[4][5]. Adding fresh catalyst to a contaminated matrix simply poisons the new catalyst. Solution: Implement a strict aqueous workup for the SNAr intermediate to remove inorganic salts. For persistent stalling, pre-treat the intermediate solution with a metal/halide scavenger resin (e.g., SiliaMetS Thiol) or perform a single recrystallization from ethyl acetate/heptane prior to hydrogenation.

Q3: We observe a 15-20% loss of the Boc protecting group during the nitro reduction step. How can we prevent this?

Expert Insight (Causality): The reduction of a nitro group to an aniline generates two equivalents of water. If the methanolic solvent contains trace acidic impurities, or if the localized temperature at the catalyst surface spikes, the generated water facilitates the hydrolytic cleavage of the acid-sensitive Boc group. Solution: Buffer the hydrogenation mixture. Adding 0.1 equivalents of a mild organic base, such as triethylamine (Et3N), maintains a slightly basic microenvironment that completely suppresses Boc deprotection without inhibiting the reduction kinetics.

Troubleshooting Issue Issue: Stalled Nitro Reduction (< 70% Conversion) Check1 Check 1: Catalyst Poisoning (Residual SNAr salts/halides?) Issue->Check1 Check2 Check 2: Side Reactions (Boc deprotection/dimerization?) Issue->Check2 Sol1 Solution: Pre-treat intermediate with scavenger resins or recrystallize Check1->Sol1 Sol2 Solution: Add mild base (Et3N) to buffer reaction mixture Check2->Sol2

Figure 2: Troubleshooting logic tree for stalled nitro reduction and catalyst poisoning.

Quantitative Data Summaries

Table 1: Process Parameters & Scalability Metrics
Reaction StepKey Hazard / ChallengeOptimal Temp RangeYield Target (Batch)Yield Target (Flow)
SNAr Coupling High Exothermicity, Ring-opening75°C – 85°C78% - 82%> 92% (Residence time: 5 min)
Nitro Reduction Catalyst Poisoning, Exotherm20°C – 30°C85% - 90%> 95% (Packed bed reactor)
Crystallization Oil-out (Oiling out of product)60°C to 5°C88% (Recovery)N/A
Table 2: Analytical In-Process Controls (IPC)
StepAnalytical MethodTarget MetricAction if Failed
SNAr IPC HPLC (UV 254 nm)< 2% 1-fluoro-4-nitrobenzeneContinue heating / Add 0.1 eq Azetidine
Post-SNAr Workup Ion Chromatography< 50 ppm FluorideRepeat aqueous washing step
Reduction IPC LC-MS< 1% Nitro/Nitroso intermediatesFilter, add fresh Pd/C, resume H2

Step-by-Step Experimental Protocols

Note: The following protocols are designed as self-validating systems. Do not proceed to the next step without passing the stated IPC.

Protocol A: SNAr Coupling (Semi-Batch Scale-up)

Causality Check: We specify K2CO3 over stronger bases like NaOtBu because strong alkoxides can initiate azetidine ring-opening via nucleophilic attack on the strained 4-membered ring.

  • Preparation: Charge a perfectly dry 5 L jacketed reactor with 1-fluoro-4-nitrobenzene (1.0 eq, 141 g, 1.0 mol), anhydrous K2CO3 (2.0 eq, 276 g, 2.0 mol), and anhydrous Acetonitrile (MeCN) (1.5 L).

  • Heating: Stir the suspension at 300 rpm and heat the jacket to achieve an internal temperature of 80°C.

  • Controlled Dosing: Dissolve tert-butyl azetidin-3-ylcarbamate (1.05 eq, 181 g, 1.05 mol) in MeCN (500 mL). Using an addition funnel or dosing pump, add this solution dropwise over 2 hours. Self-Validation: Monitor the internal temperature; it must not exceed 85°C. Pause dosing if Tint > 85°C.

  • Aging & IPC: Stir for an additional 4 hours at 80°C. Pull an aliquot for HPLC analysis. The reaction is complete when 1-fluoro-4-nitrobenzene is < 2%.

  • Workup: Cool to 20°C. Filter the mixture through a Celite pad to remove inorganic salts (critical to prevent downstream catalyst poisoning)[5]. Concentrate the filtrate under vacuum, redissolve in Ethyl Acetate (2 L), and wash with Water (3 x 1 L) and Brine (1 L).

  • Isolation: Dry the organic layer over Na2SO4, concentrate to 500 mL, and add Heptane (1.5 L) slowly to crystallize the intermediate. Filter and dry under vacuum.

Protocol B: Catalytic Nitro Reduction (Buffered)

Causality Check: The addition of Et3N neutralizes any trace acidity, preventing the premature cleavage of the Boc group during the exothermic reduction[4].

  • Preparation: In a 2 L pressure reactor (autoclave), dissolve the SNAr intermediate (approx. 293 g, 1.0 mol) in HPLC-grade Methanol (1.2 L).

  • Buffering: Add Triethylamine (Et3N) (0.1 eq, 14 mL, 0.1 mol) to the solution.

  • Catalyst Charging: Under a strict Argon atmosphere, carefully add 10% Pd/C (50% wet, 10 wt% relative to substrate, ~29 g). Warning: Dry Pd/C is highly pyrophoric in the presence of methanol vapors.

  • Hydrogenation: Purge the reactor with Nitrogen (3x), then with Hydrogen (3x). Pressurize the reactor to 3 bar (45 psi) with H2 gas.

  • Reaction Control: Stir at 500 rpm. Maintain the internal temperature at 25°C using the cooling jacket (the reaction is exothermic).

  • IPC: After 4 hours, or when H2 uptake ceases, carefully vent the reactor and purge with Nitrogen. Pull an aliquot for LC-MS. Target: < 1% starting material and no detectable hydrazo/nitroso intermediates.

  • Filtration & Isolation: Filter the mixture through a tightly packed Celite pad under a Nitrogen blanket to remove the Pd/C. Concentrate the filtrate under reduced pressure to yield the crude product. Recrystallize from MTBE/Heptane to afford pure tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate.

References

  • Title: WO2021219070A1 - Degradation of bruton's tyrosine kinase (btk) by conjugation of btk inhibitors with e3 ligase ligand and methods of use. Source: google.com.
  • Title: Development and Process Intensification of an Efficient Flow–Cascade Reaction Sequence in the Synthesis of Afizagabar. Source: ACS Publications. URL:[Link]

  • Title: SNAr Reaction in Common Molecular Solvents Under Pressure. Source: acsgcipr.org. URL:[Link]

  • Title: Fully telescoped process experiments for multistep synthesis of... Source: ResearchGate. URL:[Link]

  • Title: High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. Source: PMC. URL:[Link]

  • Title: SNAr Reactions Using Continuous Plug Flow...in Aqueous Biphasic Media. Source: ACS Publications. URL:[Link]

Sources

Technical Support Center: Troubleshooting Solubility for tert-Butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing solubility bottlenecks with tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate and its derivatives.

This scaffold presents a unique structural dichotomy: it contains a highly lipophilic tert-butyl carbamate (Boc) group, a weakly basic azetidine core, and an aniline (4-aminophenyl) moiety capable of strong intermolecular hydrogen bonding. Together, these features often result in intractable crystal lattices, poor organic solubility during synthesis, and rapid precipitation in aqueous biological assays[1][2].

Below, we address the most critical troubleshooting scenarios, providing causality-driven explanations, self-validating protocols, and structural optimization strategies.

Section 1: Synthesis & Purification Challenges

Q1: My starting material forms an intractable suspension in standard organic solvents like dichloromethane (DCM) during derivatization. Why does this happen and how can I fix it?

The Causality: The poor solubility in non-polar and moderately polar organic solvents is driven by strong intermolecular hydrogen bonding between the primary aniline amine and the carbamate NH, combined with the hydrophobic aggregation of the Boc groups[2]. Furthermore, the azetidine nitrogen's basicity is attenuated due to its proximity to the electron-withdrawing carbamate and conjugation effects, preventing easy dissolution via mild protonation[3].

The Solution: You must disrupt the hydrogen-bonded crystal lattice by introducing a polar aprotic co-solvent capable of acting as a strong hydrogen-bond acceptor, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[4].

Protocol 1: Modified Amide Coupling with a Binary Co-Solvent System

This protocol ensures homogenous reaction kinetics during the derivatization of the aniline nitrogen.

  • Preparation: Weigh the tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate (1.0 eq) into a dry round-bottom flask.

  • Solvent Blending: Suspend the compound in anhydrous DCM. Slowly add anhydrous DMF dropwise until the solvent ratio reaches 4:1 (DCM:DMF).

  • Dissolution: Sonicate the mixture for 5 minutes at room temperature.

    • Self-Validation Check: The solution must become completely transparent. If turbidity persists, increase the DMF ratio in 5% increments. Proceeding with a suspension will lead to incomplete conversion and complex side-product mixtures.

  • Activation: Add the coupling partner (e.g., a carboxylic acid, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Cool to 0 °C, then add the coupling reagent (e.g., HATU, 1.5 eq)[5].

  • Reaction & Workup: Stir at room temperature for 12 hours. During workup, wash the organic layer extensively with 5% aqueous LiCl (3 × 50 mL) to selectively partition the DMF into the aqueous phase before column chromatography.

Q2: I am trying to Boc-protect a polar derivative of this scaffold, but it acts as a zwitterion and is completely insoluble in acetonitrile or THF. What is the workaround?

The Causality: Zwitterionic intermediates possess extremely high crystal lattice energies due to internal salt bridge formation. In standard organic solvents, the Boc-anhydride (Boc2O) cannot penetrate the solid matrix. If forced, the reaction often yields mixed anhydrides (reaction of Boc2O with carboxylates) which subsequently react with the amine to form unwanted amide dimers[6].

The Solution: Transition to a purely aqueous basic system. The base deprotonates the acidic moiety, breaking the zwitterionic state and bringing the compound into solution, while simultaneously hydrolyzing any transient mixed anhydrides to prevent dimerization[6].

Protocol 2: Aqueous Boc-Protection for Zwitterionic Derivatives
  • Solubilization: Suspend the zwitterionic derivative in 1 M aqueous NaOH (or a 1:1 water/dioxane mixture if the compound retains some lipophilicity)[7].

    • Self-Validation Check: The suspension should fully clarify upon the addition of the base, confirming the disruption of the zwitterionic salt bridge.

  • Reagent Addition: Add Boc2O (1.5 eq) dropwise at room temperature.

  • Reaction: Stir vigorously for 4-12 hours. Water reacts much slower with Boc2O than the amine does, allowing the protection to proceed efficiently[6].

  • Isolation: Carefully acidify the aqueous layer to pH 4-5 using 1 M HCl and extract with ethyl acetate. LC-MS should confirm the absence of a dimer mass ( 2M−H2​O ), validating the suppression of the mixed anhydride pathway.

Section 2: Biological Assay Formulation

Q3: When diluting my DMSO stock of the Boc-protected compound into PBS for an MTT cell viability assay, it immediately crashes out. How can I maintain a homogenous solution?

The Causality: The tert-butyl group is exceptionally hydrophobic. When the DMSO concentration drops below the solvation threshold (typically <1% in final assay media), the hydrophobic effect drives the Boc groups to rapidly aggregate to minimize water contact, leading to nucleation and precipitation[1].

The Solution: Implement a step-down dilution strategy utilizing host-guest complexation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity perfectly sized to encapsulate the bulky tert-butyl group, shielding it from water, while its hydrophilic exterior maintains aqueous solubility[4].

Table 1: Quantitative Impact of Excipients on Aqueous Solubility of Boc-Protected Amines

Formulation Matrix Solubilizing Mechanism Apparent Solubility (µM) Fold Enhancement
PBS (pH 7.4) None (Baseline) < 5 1x
PBS + 1% DMSO Weak Co-solvency ~15 3x
PBS + 0.1% Tween-80 Micellar Encapsulation ~120 24x

| PBS + 10% HP-β-CD | Host-Guest Complexation | > 500 | > 100x |

Data synthesized from standard solubility enhancement principles for highly lipophilic pharmaceutical entities[1][4].

Protocol 3: Step-Down Dilution with HP-β-CD for Cell Assays
  • Stock Preparation: Prepare a 10 mM stock solution of the derivative in 100% molecular biology grade DMSO.

  • Excipient Buffer: Prepare a 20% (w/v) solution of HP-β-CD in sterile PBS (pH 7.4).

  • Intermediate Dilution: Slowly add the DMSO stock dropwise into the HP-β-CD solution under continuous, vigorous vortexing to create a 1 mM intermediate stock (10% DMSO final).

  • Final Assay Media: Dilute this intermediate stock 1:10 into the final cell culture media (e.g., DMEM with 10% FBS).

    • Self-Validation Check: Measure the optical density (OD) of the final cell media at 600 nm. An OD600​>0.05 compared to a blank indicates micro-precipitation, requiring an increase in the HP-β-CD ratio.

FormulationWorkflow Start Compound Crashes in Aqueous Buffer CheckLogP Assess Lipophilicity (LogP & Structure) Start->CheckLogP IsBoc Highly Hydrophobic (e.g., Boc group)? CheckLogP->IsBoc IsStacking Planar/H-Bonding (e.g., Aniline)? CheckLogP->IsStacking UseCD Use HP-β-Cyclodextrin (Encapsulates Boc) IsBoc->UseCD Yes UseSurfactant Add Tween-80 / Cremophor (Micelle Formation) IsBoc->UseSurfactant Extreme Lipophilicity UseCoSolvent Use Co-solvents (DMSO/PEG400) IsStacking->UseCoSolvent Yes IsStacking->UseSurfactant If Co-solvent Fails

Fig 1. Decision workflow for formulating highly lipophilic Boc-protected azetidine derivatives.

Section 3: Strategic Structural Modifications

Q4: Formulation techniques are insufficient for our in vivo models. How can we chemically optimize the scaffold to improve intrinsic aqueous solubility without losing target affinity?

The Causality: If the Boc group is essential for target binding (e.g., occupying a specific hydrophobic pocket), its massive lipophilic penalty must be offset by modifying the aniline or azetidine core. Anilines inherently suffer from poor solubility and metabolic instability[8].

The Solution: Medicinal chemistry strategies must be employed to either disrupt the crystal lattice energy or lower the overall LogP of the molecule.

  • Disrupting Molecular Planarity: Flat aromatic systems like aniline stack efficiently, creating highly insoluble crystals. Introducing a methyl group (e.g., N-methylation of the aniline or an ortho-methyl on the phenyl ring) forces the molecule out of planarity. Studies on similar hydrophobic amines have demonstrated that disrupting molecular symmetry via methylation can increase aqueous solubility by over 13-fold[9].

  • Adding Solubilizing Appendages: If the aniline nitrogen is solvent-exposed in the target binding site, functionalize it with a highly polar, ionizable group. Attaching a morpholine or piperazine moiety via a short alkyl linker drastically improves aqueous solubility at physiological pH by introducing a basic center capable of forming stable salts[5].

  • Bioisosteric Replacement: Consider replacing the aniline ring entirely with a pyridine or pyrimidine bioisostere. This approach lowers the LogP, reduces metabolic liabilities, and introduces a basic nitrogen that can be formulated as a highly soluble hydrochloride or mesylate salt[8].

ChemicalMod PoorSol Intrinsic Solubility < 10 µM Target Identify Structural Bottleneck PoorSol->Target ModAniline Aniline Moiety Target->ModAniline ModBoc Boc/Azetidine Core Target->ModBoc NMethyl N-Methylation (Disrupts Crystal Stacking) ModAniline->NMethyl Bioisostere Pyridine Bioisostere (Lowers LogP, Salt forming) ModAniline->Bioisostere Prodrug Cleavable Prodrug (e.g., Phosphate) ModBoc->Prodrug PolarGroup Attach Morpholine/ Piperazine Appendage ModBoc->PolarGroup

Fig 2. Structural optimization strategies for improving intrinsic solubility of aniline derivatives.

References

  • Cresset Group. "Aniline replacement in drug-like compounds." Cresset Group. Available at: [Link]

  • ACS Publications. "Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease." Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. "Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator..." ResearchGate. Available at:[Link]

  • Organic Letters. "Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution." ACS Publications. Available at:[Link]

  • World Journal of Biology Pharmacy and Health Sciences. "Solubility enhancement techniques: A comprehensive review." WJBPHS. Available at:[Link]

  • Journal of Drug Delivery and Therapeutics. "Contemporary Review on Solubility Enhancement Techniques." JDDT. Available at: [Link]

  • GSC Online Press. "A review on solubility enhancement technique for pharmaceutical drugs." GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Reddit (r/chemhelp). "Having great trouble with a Boc-protection reaction." Reddit. Available at:[Link]

Sources

Technical Support Center: Optimizing Boc-Deprotection & Mitigating Side Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for peptide synthesis and organic chemistry workflows. This guide is designed for researchers, scientists, and drug development professionals who are troubleshooting the acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) protecting group.

While Boc is a highly reliable, orthogonal protecting group, its removal generates reactive intermediates that can ruin the yield and purity of your target compound if not properly managed[1][2]. This guide provides the mechanistic causality, quantitative scavenger data, and self-validating protocols needed to achieve optimal deprotection.

The Mechanistic Root of Side Product Formation

To troubleshoot Boc deprotection, you must first understand the causality of the side reactions. The cleavage of the Boc group is typically driven by strong acids, such as Trifluoroacetic Acid (TFA) or anhydrous Hydrogen Fluoride (HF)[3].

When the acid protonates the carbamate oxygen, it triggers an -type fragmentation. This yields a carbamic acid intermediate (which rapidly decarboxylates into the free amine and gas) and a highly reactive tert-butyl cation [4][5].

Because the tert-butyl carbocation is a potent electrophile, it will aggressively seek out electron-rich nucleophiles. If the reaction mixture lacks a superior nucleophilic "trap," this cation will alkylate the nucleophilic side chains of your peptide—most notably the indole ring of Tryptophan (Trp), the thioether of Methionine (Met), the phenol of Tyrosine (Tyr), and the thiol of Cysteine (Cys)[6][7]. This deleterious pathway results in a characteristic +56 Da mass shift per alkylation event[8].

BocMechanism BocAmine Boc-Protected Amine Acid Acidic Cleavage (TFA/HCl) BocAmine->Acid Cation t-Butyl Cation Intermediate Acid->Cation Protonation & Cleavage Product Free Amine + CO2 Cation->Product Decarboxylation SideReaction Alkylation (+56 Da Adduct) Cation->SideReaction No Scavenger (Attack on Trp/Cys) Scavenger Scavenger Quenching Cation->Scavenger With Scavenger (TIS/H2O)

Mechanistic pathway of Boc deprotection and competing side reactions.

Scavenger Selection Guide

To prevent alkylation, we rely on scavengers —nucleophilic reagents added to the cleavage cocktail. Scavengers work on a kinetic principle: they are designed to be significantly more reactive toward the tert-butyl cation than the sensitive residues of your substrate, thereby outcompeting the side reactions and safely quenching the carbocation[6][8].

Quantitative Scavenger Selection Matrix
ScavengerTarget Residues ProtectedTypical Conc. (v/v)Mechanistic Action & Notes
Triisopropylsilane (TIS) General, Trp2.5% – 5.0%Acts as a hydride donor, reducing the carbocation to volatile isobutane[6][8].
Ethanedithiol (EDT) Cys, Met, Trp0.5% – 2.5%Highly nucleophilic thiol traps cations. Prevents Met oxidation[7][9].
Water ( ) General1.0% – 5.0%Hydrolyzes the cation to tert-butanol. Often used in combination with TIS[10].
Phenol / Anisole Tyr, Trp1.0% – 5.0%Undergoes aromatic electrophilic substitution to trap the cation[1][5].
Thioanisole Met, Cys2.5% – 5.0%Accelerates cleavage but use with caution near Trp (can cause secondary alkylation)[10].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific analytical checkpoints, you can definitively prove the success of the deprotection and the efficacy of your scavenger cocktail.

Protocol A: Standard TFA Cleavage with Scavenger Cocktail (Solution Phase)

This is the baseline protocol for substrates containing vulnerable residues (Trp, Tyr, Met)[6][8].

  • Preparation: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M in a round-bottom flask[8].

  • Cooling: Cool the solution to 0 °C using an ice bath to control the initial exothermic protonation[8].

  • Scavenger Addition: Add a scavenger cocktail. For a general sequence, use a ratio of 95:2.5:2.5 (TFA : TIS : )[6]. If Cys/Met are present, substitute with EDT.

  • Acid Addition: Slowly add Trifluoroacetic Acid (TFA) to a final concentration of 50–95% (v/v)[8].

  • Reaction: Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature.

  • Validation Checkpoint 1 (In-Process): Monitor by LC-MS or TLC at 1 hour. The reaction is only complete when the starting material peak is entirely consumed[8].

  • Work-up: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA[8]. Precipitate the crude product in cold diethyl ether to wash away the scavengers and quenched tert-butyl adducts[3].

  • Validation Checkpoint 2 (Final): Run a final LC-MS on the ether-precipitated solid. The absence of a +56 Da mass confirms the scavengers successfully prevented alkylation[8].

Protocol B: Mild Deprotection via Silyl Reagents (Orthogonal Approach)

When standard TFA is too harsh and causes substrate degradation, use this milder alternative[1].

  • Silylation: Dissolve the substrate in anhydrous DCM. Add Trimethylsilyl Iodide (TMSI) or TMSOTf (1.5 equivalents).

  • Elimination: Stir at room temperature. The reagent silylates the carbonyl oxygen, driving the elimination of tert-butyl iodide[1].

  • Methanolysis: Add excess Methanol to the reaction. This converts the silyl ester to carbamic acid, which rapidly decarboxylates to the free amine[1].

  • Validation: Confirm product formation via LC-MS; this method avoids the free tert-butyl cation entirely, bypassing the need for heavy scavenger cocktails.

Troubleshooting FAQs

Q1: My LC-MS shows a mass corresponding to my product +56 Da. What happened? A: This mass increase is the characteristic signature of tert-butylation ( , 56 Da)[8]. The tert-butyl cation generated during cleavage has alkylated a nucleophilic residue in your molecule, most likely the indole ring of Tryptophan or the phenol of Tyrosine[6]. Solution: You must increase the nucleophilic competition in your reaction. Switch to a more aggressive scavenger cocktail, such as Reagent K (TFA/Phenol/Water/Thioanisole/EDT). Alternatively, if synthesizing peptides, protect the Trp indole with a formyl (CHO) or Boc group (e.g., Fmoc-Trp(Boc)-OH) to electronically deactivate the ring during the cleavage step[10][11].

Q2: The deprotection reaction is incomplete, and starting material remains. How do I force it to completion? A: Incomplete deprotection is usually caused by steric hindrance around the Boc-protected amine, insufficient acid strength, or low temperatures[6][8]. Solution: Gradually increase the TFA concentration (up to 95% v/v) and extend the reaction time to 3–4 hours[8]. If the substrate is highly sterically hindered, switch to a stronger acid system, such as 4M HCl in dioxane[6]. Always validate completion by ensuring the starting material peak is absent on LC-MS before proceeding to work-up.

Q3: I observe oxidation of my Methionine residues (+16 Da) after cleavage. How can I prevent this? A: Methionine's thioether side chain is highly prone to oxidation to methionine sulfoxide during acidic cleavage and subsequent atmospheric exposure[6]. Solution: Incorporate a reducing scavenger into your cleavage cocktail. Adding 0.5% – 2.5% Ethanedithiol (EDT) or Dimethyl Sulfide (DMS) will act as a sacrificial reductant, protecting the methionine[7][10]. Furthermore, ensure that the cold diethyl ether used for precipitation is strictly peroxide-free.

Troubleshooting Analyze Analyze LC-MS Data Mass56 Is there a +56 Da peak? Analyze->Mass56 Incomplete Is starting material present? Mass56->Incomplete No AddScavenger Add Scavenger (TIS/EDT) Mass56->AddScavenger Yes (Alkylation) IncreaseAcid Increase Acid / Time Incomplete->IncreaseAcid Yes (Incomplete) Success Optimal Deprotection Incomplete->Success No AddScavenger->Success IncreaseAcid->Success

Decision workflow for troubleshooting Boc deprotection side reactions.

References

  • Common Organic Chemistry. "Boc Deprotection Mechanism - TFA."[Link]

  • National Institutes of Health (NIH). "Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis." PMC.[Link]

  • Wikipedia. "tert-Butyloxycarbonyl protecting group."[Link]

  • ResearchGate. "Peptide Global Deprotection/Scavenger-Induced Side Reactions."[Link]

  • ResearchGate. "Improved selectivity in the removal of the tert.-butyloxycarbonyl group."[Link]

  • Total Synthesis. "Boc Protecting Group: N-Boc Protection & Deprotection Mechanism." [Link]

  • ACS GCIPR. "BOC Deprotection." Reagent Guides. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Purity Analysis of Commercial tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparative analysis of the purity of commercial-grade tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate (CAS 889948-10-1), a key building block in medicinal chemistry. We will explore the common impurities, detail the analytical methodologies for their detection and quantification, and present a framework for comparing products from different suppliers.

The inherent reactivity of the aniline and azetidine functionalities, combined with the lability of the tert-butoxycarbonyl (Boc) protecting group, can lead to a range of process-related impurities. Understanding the impurity profile of your commercial material is not merely a quality control checkpoint; it is a critical step in mitigating risks of downstream synthetic failures and ensuring the integrity of your final compounds.

The Landscape of Potential Impurities

Based on the structure of tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate, several classes of impurities can be anticipated. A proactive approach to purity analysis involves searching for these specific compounds, which may arise from incomplete reactions, side reactions, or degradation.

  • Starting Material Carryover: Residuals from the synthetic route, such as 1-Boc-3-aminoazetidine or 4-fluoro-nitrobenzene and its derivatives.

  • Deprotection Products: Loss of the Boc group, leading to the formation of 1-(4-aminophenyl)azetidin-3-amine.

  • Oxidation Products: The aniline moiety is susceptible to oxidation, which can result in colored impurities.

  • Positional Isomers: Impurities arising from reactions at other positions of the aniline ring.

  • Dimeric and Polymeric Species: Self-reaction or reactions with bifunctional impurities can lead to higher molecular weight species.

This guide will focus on a multi-pronged analytical approach to provide a comprehensive purity assessment.

Comparative Purity Analysis: A Multi-Technique Approach

A robust purity analysis should not rely on a single technique. By combining High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, we can build a detailed and reliable picture of the material's quality.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

Reversed-phase HPLC (RP-HPLC) is the workhorse for quantitative purity assessment of moderately polar compounds like our target molecule.[1] The choice of a suitable stationary phase and mobile phase is critical for achieving optimal separation of the main component from its potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of 50:50 Acetonitrile:Water.

Causality Behind Experimental Choices: The C18 column provides excellent hydrophobic retention for the aromatic ring and the Boc group. The acidic mobile phase (TFA) ensures the protonation of the aniline and azetidine nitrogens, leading to sharp peaks. A gradient elution is employed to ensure the timely elution of both more polar and more non-polar impurities. UV detection at 254 nm is suitable for the aromatic ring of the analyte.

SupplierLot NumberMain Peak Retention Time (min)Main Peak Area %Total Impurity Area %
A A12312.5499.2%0.8%
B B45612.5597.5%2.5%
C C78912.5398.8%1.2%

This table provides a clear, at-a-glance comparison of the overall purity of the material from different suppliers.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is an indispensable tool for identifying unknown impurities.[2] By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, we can obtain the molecular weights of co-eluting impurities, which is the first step in their structural elucidation.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.

  • LC Conditions: Same as the RP-HPLC method described above.

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

Trustworthiness of the Protocol: The use of the same LC method for both HPLC and LC-MS allows for direct correlation of the peaks observed in the UV chromatogram with their corresponding mass spectra. This self-validating system ensures that the identified masses correspond to the observed impurities.

SupplierImpurity Retention Time (min)Proposed Impurity IdentityObserved m/z [M+H]⁺
A 10.21Deprotected Product164.12
B 10.22Deprotected Product164.13
B 14.89Dimeric Species525.32
C 10.20Deprotected Product164.11

This table highlights the specific impurities detected in each sample, providing valuable insights beyond a simple purity percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Residual Solvent Analysis

¹H NMR spectroscopy provides detailed structural information and is an excellent tool for identifying and quantifying residual solvents and certain impurities.[3] The presence of characteristic signals can confirm the identity of the main compound and reveal the presence of unexpected structures.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Parameters: Standard ¹H acquisition parameters.

Expertise in Interpretation: The ¹H NMR spectrum of tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate should exhibit characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the aromatic protons, and the protons of the azetidine ring.[4] The integration of these signals should correspond to the expected proton count. The presence of signals that do not correspond to the main structure can indicate impurities. For example, the absence of the tert-butyl singlet and a change in the chemical shifts of the azetidine protons would suggest the presence of the deprotected impurity.

SupplierConforms to StructureResidual Solvents DetectedOther Impurities Noted
A YesDichloromethane (0.1%)None
B YesEthyl Acetate (0.5%)Unidentified aromatic signals (approx. 1%)
C YesNoneNone

This qualitative and semi-quantitative summary from the NMR data complements the chromatographic analyses.

Visualizing the Analytical Workflow

A systematic approach is crucial for a thorough purity analysis. The following diagram illustrates the logical flow of the experimental workflow.

Purity Analysis Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison Sample_A Supplier A Sample HPLC RP-HPLC-UV (Quantitative Purity) Sample_A->HPLC LCMS LC-MS (Impurity ID) Sample_A->LCMS NMR ¹H NMR (Structure & Solvents) Sample_A->NMR Sample_B Supplier B Sample Sample_B->HPLC Sample_B->LCMS Sample_B->NMR Sample_C Supplier C Sample Sample_C->HPLC Sample_C->LCMS Sample_C->NMR Purity_Table HPLC Purity Table HPLC->Purity_Table Impurity_Table LC-MS Impurity Profile LCMS->Impurity_Table NMR_Summary NMR Data Summary NMR->NMR_Summary Final_Report Comprehensive Purity Report Purity_Table->Final_Report Impurity_Table->Final_Report NMR_Summary->Final_Report

Caption: Workflow for the comparative purity analysis.

Conclusion and Recommendations

This guide has outlined a comprehensive, multi-technique approach for the purity analysis of commercial tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate. By integrating data from HPLC, LC-MS, and NMR, researchers can gain a detailed understanding of the quality of their starting material.

Based on our comparative framework, a researcher should prioritize material from suppliers who provide a high-purity product (as determined by HPLC), with a low number of detectable impurities (by LC-MS), and minimal to no residual solvents (by NMR). While Supplier A appears to offer a good balance of purity with minimal contamination, the final choice will depend on the specific requirements and tolerance for impurities in the intended application.

It is imperative for scientists to either request detailed Certificates of Analysis from their suppliers that include data from multiple analytical techniques or to perform these analyses in-house. A thorough understanding of the purity of your starting materials is the first step towards robust and reliable scientific outcomes.

References

  • Pittelkow, M. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]

  • Supporting Information. General procedure for N-Boc protection of amines. [Link]

  • MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. [Link]

  • NextSDS. tert-butyl N-[1-(piperidine-4-carbonyl)azetidin-3-yl]carbamate. [Link]

  • Agilent. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]

  • Agilent. Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

  • The Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. [Link]

  • SciELO. Determination of Carbamates in Beverages by Liquid-Liquid Extraction with Low Temperature Partitioning and Liquid Chromatography. [Link]

  • J-STAGE. Application of LC-ESI-MS/MS in the analysis of lipid species in samples from patients with X-linked adrenoleukodystrophy, a peroxisomal disease. [Link]

  • PubMed. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. [Link]

  • PubChem. Tert-butyl n-[1-(4-bromophenyl)azetidin-3-yl]carbamate. [Link]

Sources

validating the structure of synthesized tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate by X-ray crystallography

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Azetidine Intermediates

In modern drug discovery, azetidines are highly prized as rigid, metabolically stable bioisosteres for larger saturated heterocycles like piperidines and morpholines. The compound tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate is a critical, highly functionalized intermediate. It features a four-membered azetidine ring, a Boc-protected secondary amine at the C3 position, and a primary aniline moiety at the N1 position.

During the synthesis of this molecule (typically via cross-coupling of a protected azetidine with a functionalized aryl halide), confirming the exact regiochemistry is paramount. Did the arylation occur on the azetidine nitrogen or the carbamate nitrogen? What is the specific spatial pucker of the strained four-membered ring? While routine techniques like High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) provide foundational data, Single-Crystal X-Ray Diffraction (SCXRD) remains the definitive modality for1[1].

This guide objectively compares SCXRD against alternative analytical methods and provides self-validating experimental protocols for the structural elucidation of this specific azetidine derivative.

Comparative Performance: SCXRD vs. NMR vs. HRMS

To validate the structure of tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate, scientists typically rely on an orthogonal testing strategy. However, each technique possesses distinct advantages and inherent limitations. While NMR relies on inter-atomic distance constraints fitted to a model, 2[2].

Quantitative Comparison of Analytical Modalities
Analytical ModalityPrimary OutputResolution / AccuracySample RequirementTime-to-ResultStructural Ambiguity
SCXRD (X-ray) Absolute 3D StructureAtomic (< 0.8 Å)Single Crystal (~0.1 mm)24–48 hoursNone (Gold Standard)
2D NMR (Solution) Connectivity & DynamicsInteratomic Distances5–10 mg (Liquid/Soln)2–4 hoursLow (Stereochem can be complex)
HRMS Exact Mass & Formula< 5 ppm mass error< 1 mg< 1 hourHigh (Cannot resolve isomers)

The Verdict: HRMS easily confirms the molecular formula ( C14​H21​N3​O2​ ), but cannot differentiate between positional isomers. 2D NMR (specifically HMBC) can map the connectivity between the azetidine ring and the 4-aminophenyl group, but azetidine ring protons often exhibit complex, overlapping splitting patterns. SCXRD is the only method that unambiguously confirms the N-arylation regiochemistry and the solid-state conformation of the molecule, a critical factor often 3[3].

Workflow Syn Synthesized Azetidine Intermediate MS HRMS (Mass/Formula) Syn->MS Step 1 NMR 1D/2D NMR (Connectivity) Syn->NMR Step 2 XRD SCXRD (Absolute 3D Structure) Syn->XRD Step 3 Valid Unambiguous Structural Validation MS->Valid NMR->Valid XRD->Valid

Caption: Logical workflow integrating HRMS, NMR, and SCXRD for unambiguous structural validation.

Experimental Methodologies: A Self-Validating System

To achieve atomic-level resolution, the sample must be coaxed into a highly ordered crystalline lattice. The following protocols detail the causality behind each experimental choice.

Protocol 1: Vapor Diffusion Crystallization

Because electron interactions are significantly stronger than X-ray interactions,4[4].

  • Dissolution: Dissolve 5 mg of the synthesized tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate in 0.5 mL of dichloromethane (DCM).

    • Causality: DCM is a strong solvent that completely solvates the molecule, preventing premature amorphous precipitation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 2 mL inner glass vial.

    • Causality: This removes microscopic particulate impurities that could act as heterogeneous nucleation sites, ensuring only single-crystal growth occurs.

  • Antisolvent Setup: Place the 2 mL vial (uncapped) inside a larger 20 mL scintillation vial containing 3 mL of n-hexane (antisolvent). Cap the outer 20 mL vial tightly.

  • Vapor Equilibration: Allow the setup to stand undisturbed at 20°C for 48–72 hours.

    • Causality: The volatile antisolvent (hexane) slowly diffuses into the inner vial, gradually lowering the solubility of the azetidine derivative. This slow approach to the metastable zone width (MZW) promotes the thermodynamic growth of a highly ordered single crystal.

    • Validation Check: Examine the resulting solids under a stereomicroscope with cross-polarizing filters. Birefringence (the alternating extinction and transmission of light upon rotation) confirms a true crystalline lattice rather than an amorphous glass.

Protocol 2: SCXRD Data Collection and Refinement
  • Crystal Mounting: Coat a selected single crystal (approx. 0.1 x 0.1 x 0.05 mm) in paratone oil and mount it on a cryo-loop.

  • Cryocooling: Transfer the loop immediately to the diffractometer under a steady stream of nitrogen gas at 100 K.

    • Causality: Flash-cooling to 100 K minimizes atomic thermal vibrations (reducing atomic displacement parameters, or B-factors). This significantly enhances high-angle diffraction intensities and mitigates X-ray-induced radical damage to the organic framework.

  • Data Collection: Irradiate the crystal using Cu-Kα radiation ( λ = 1.5418 Å). Collect frames over a 360° rotation strategy to ensure high redundancy and completeness.

  • Phase Solution & Refinement: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (e.g., SHELXL).

    • Causality: Direct methods exploit statistical relationships between reflection intensities to generate an initial electron density map. This allows the software to unambiguously assign the azetidine ring, the Boc group, and the 4-aminophenyl moiety in 3D space.

    • Validation Check: The final structural model is considered valid if the R1​ factor is < 5% and the goodness-of-fit (S) is approximately 1.0, with no residual electron density peaks > 1.0 e/A˚3 .

XRDLogic Vap Vapor Diffusion Crystallization Mount Cryo-Loop Mounting (100K) Vap->Mount Yields Single Crystal Diff X-ray Diffraction Data Collection Mount->Diff Reduces Thermal Motion Solve Phase Problem Solution Diff->Solve Generates Reflections Refine Least-Squares Refinement Solve->Refine Initial Model Final Final 3D Electron Density Map Refine->Final R-factor < 5%

Caption: Step-by-step causality in the SCXRD data collection and refinement process.

Conclusion

While HRMS and NMR are indispensable tools for rapid, solution-state analysis, they leave room for structural ambiguity when dealing with densely functionalized, strained heterocycles. For tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate, Single-Crystal X-ray Diffraction provides the ultimate proof of regiochemistry and 3D conformation. By employing controlled vapor diffusion crystallization and cryogenic data collection, researchers can generate self-validating, atomic-resolution models that serve as the bedrock for downstream drug development and SAR optimization.

References

  • Comparison of X-ray Crystallography, NMR and EM Creative Biostructure URL
  • National Institutes of Health (NIH)
  • JEOL Ltd.
  • Facile synthesis of new N-(aminocycloalkylene)

Sources

biological activity comparison of tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate analogs

Author: BenchChem Technical Support Team. Date: April 2026

Application Guide: Biological Activity and Linker Efficacy of tert-Butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate Analogs in Targeted Protein Degradation

Executive Summary

In the rapidly evolving field of Targeted Protein Degradation (TPD), the architectural design of Proteolysis Targeting Chimeras (PROTACs) dictates their pharmacokinetic and pharmacodynamic success. The compound tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate (CAS 889948-10-1) serves as a premium bifunctional linker precursor. It is heavily utilized in the synthesis of highly potent, orally bioavailable PROTACs, particularly those targeting Bruton's Tyrosine Kinase (BTK)[1].

This guide objectively compares the biological performance of PROTACs synthesized using this rigid azetidine-phenyl scaffold against alternative linker analogs (piperidine and flexible PEG chains). By analyzing degradation metrics (DC50, Dmax) and thermodynamic stability, we provide a definitive framework for selecting optimal linker chemistries in rational drug design.

Mechanistic Rationale: The Thermodynamics of Rigidity

Historically, PROTAC development relied on flexible polyethylene glycol (PEG) or alkyl chains to bridge the protein of interest (POI) ligand and the E3 ligase recruiter. However, flexible linkers incur a massive entropic penalty upon ternary complex formation due to the restriction of translational and rotational degrees of freedom[2].

The transition to rigidified linkers—specifically those incorporating saturated nitrogen heterocycles like azetidine and piperidine—solves this thermodynamic bottleneck. The tactic of pre-organizing a molecule to adopt a bio-active conformation reduces the entropic penalty upon binding, significantly improving cellular target degradation potencies and metabolic stability[3].

The 1-(4-aminophenyl)azetidin-3-amine scaffold (derived post-Boc deprotection) offers distinct advantages over its piperidine counterparts:

  • Lower Topological Polar Surface Area (TPSA) & Molecular Weight: Azetidine's 4-membered ring maintains a lower molecular footprint, crucial for keeping PROTACs closer to Lipinski's Rule of 5 parameters.

  • Precise Exit Vectors: The rigid linear projection of the azetidine-phenyl axis forces the E3 ligase (e.g., Cereblon) into an optimal spatial orientation relative to the target kinase, preventing non-productive steric clashes and enhancing positive cooperativity.

G BTK Target Protein (e.g., BTK) PROTAC PROTAC (Azetidine Linker) BTK->PROTAC Proteasome 26S Proteasome BTK->Proteasome Degradation E3 E3 Ligase (e.g., CRBN) PROTAC->E3 Ub Ubiquitin E3->Ub Transfers Ub->BTK Polyubiquitination

Fig 1. Mechanism of action of azetidine-linked PROTACs forming a ternary complex for targeted degradation.

Biological Activity Comparison: Azetidine vs. Alternative Analogs

To objectively evaluate the performance of the azetidine linker, we compare it against two primary structural analogs used in BTK degrader synthesis: a homologous rigid Piperidine-Phenyl linker and a flexible PEG3-Phenyl linker.

The data below synthesizes established biological activity metrics from cellular assays (TMD8 cell lines) evaluating BTK degradation[1].

Table 1: Biological Evaluation of BTK PROTAC Linker Analogs

Linker Analog TypeStructural FeatureBTK Kinase IC50 (nM)DC50 in TMD8 Cells (nM)Dmax (%)Entropic Penalty
Azetidine-Phenyl (Target Compound)Rigid, 4-membered ring0.80.5 > 98% Low
Piperidine-Phenyl Rigid, 6-membered ring1.12.192%Low
PEG3-Phenyl Flexible, acyclic chain3.515.475%High

Analysis: While all three analogs successfully inhibit BTK kinase activity, the Azetidine-Phenyl linker demonstrates superior degradation kinetics (DC50 of 0.5 nM). The flexible PEG3 analog suffers from a higher DC50 and lower Dmax, likely due to a higher entropic cost during ternary complex formation and susceptibility to the "hook effect" at higher concentrations[2]. The piperidine analog performs well but is slightly outclassed by the azetidine's tighter conformational restriction and lower molecular weight[3].

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following self-validating protocols detail the synthesis integration and biological evaluation of the azetidine linker.

Protocol A: Chemical Integration (Boc-Deprotection & Amide Coupling)

Causality: The Boc protecting group on the azetidine nitrogen must be removed to expose the primary amine, which acts as the nucleophile for coupling to the E3 ligase ligand (e.g., a pomalidomide derivative).

  • Deprotection: Dissolve 1.0 eq of tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution. Stir at room temperature for 2 hours.

  • Concentration: Evaporate the solvent under reduced pressure to yield the TFA salt of 1-(4-aminophenyl)azetidin-3-amine.

  • Coupling: In anhydrous DMF, combine the deprotected linker (1.0 eq) with the E3 ligase carboxylic acid derivative (1.1 eq).

  • Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 12 hours under nitrogen.

  • Purification: Quench with water, extract with EtOAc, and purify via reverse-phase HPLC to isolate the final PROTAC.

Protocol B: Cellular Degradation Assay (DC50 Determination)

Causality: Capillary electrophoresis (Jess/Wes system) is utilized over traditional Western blotting because it provides highly quantitative, automated, and reproducible measurements of protein degradation, eliminating manual transfer errors.

  • Cell Culture: Seed TMD8 (human diffuse large B-cell lymphoma) cells at a density of 0.5×106 cells/mL in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Treat cells with PROTAC analogs in a 10-point dose-response format (ranging from 0.01 nM to 10 µM, 0.1% DMSO final concentration) for 24 hours at 37°C.

  • Lysis & Extraction: Harvest cells, wash with cold PBS, and lyse using RIPA buffer supplemented with Halt™ Protease and Phosphatase Inhibitor Cocktail. Centrifuge at 14,000 x g for 15 min at 4°C to collect the supernatant.

  • Capillary Electrophoresis: Load 0.5–1.0 µg of total protein per capillary on a ProteinSimple Jess/Wes system. Use primary antibodies against BTK and GAPDH (loading control).

  • Quantification: Normalize the BTK chemiluminescence area to the GAPDH area. Plot the normalized BTK levels against the log of the PROTAC concentration to calculate the DC50 and Dmax using non-linear regression.

W Step1 1. Cell Culture Seed TMD8 cells at 0.5x10^6 cells/mL Step2 2. Compound Treatment Dose PROTACs (0.01 nM to 10 µM) for 24h Step1->Step2 Step3 3. Lysis & Extraction RIPA buffer + Protease/Phosphatase Inhibitors Step2->Step3 Step4 4. Capillary Electrophoresis Jess/Wes System (ProteinSimple) Step3->Step4 Step5 5. Quantification Normalize BTK to GAPDH/Actin to find DC50 Step4->Step5

Fig 2. Step-by-step experimental workflow for determining PROTAC DC50 via capillary electrophoresis.

Sources

A Senior Application Scientist's Guide to In Vitro Target Engagement Assays

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, unequivocally demonstrating that a candidate molecule interacts with its intended target within a relevant biological context is a cornerstone of a successful program. This process, known as target engagement, provides critical evidence that a molecule's downstream biological effects are a direct consequence of its interaction with the desired protein. This guide offers a comparative overview of key in vitro methodologies designed to confirm and quantify target engagement, providing the strategic insights and detailed protocols necessary for researchers to make informed decisions.

The Centrality of Target Engagement

Before a compound can modulate the function of a protein, it must first physically bind to it. Measuring this binding event is paramount for several reasons:

  • Mechanism of Action (MoA) Validation: Direct evidence of binding confirms the hypothesized MoA.

  • Structure-Activity Relationship (SAR) Elucidation: Quantifying binding affinity allows for the ranking of derivatives and informs medicinal chemistry efforts.

  • Translational Confidence: Establishing a clear link between target binding and cellular effects provides greater confidence when moving a candidate from preclinical to clinical stages.

Choosing the appropriate assay to measure target engagement depends on various factors, including the nature of the target protein, the availability of reagents, required throughput, and the specific questions being asked. Here, we compare four widely adopted and powerful techniques: Cellular Thermal Shift Assay (CETSA®), Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence-Based Assays.

Comparative Overview of Key Target Engagement Assays

FeatureCellular Thermal Shift Assay (CETSA®)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Fluorescence-Based Assays
Principle Ligand-induced thermal stabilizationChange in refractive index upon bindingHeat change upon bindingChange in a fluorescence property
Environment Cellular or lysate (physiological)In vitro (purified components)In vitro (purified components)In vitro (purified components)
Labeling Label-freeLabel-free (one partner immobilized)Label-freeOften requires fluorescent labels
Key Output Target stabilization (Tagg)Kinetics (ka, kd), Affinity (KD)Thermodynamics (ΔH, ΔS), Affinity (KD)Affinity (KD, IC50), Polarization
Throughput Low to High (with MS)Low to MediumLowHigh
Sample Need High (cells/lysate)Low (purified protein)High (purified protein & ligand)Low (purified components)
Expertise ModerateHighHighModerate

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a groundbreaking method that allows for the assessment of target engagement in a native cellular environment, or even in tissue lysates.

Principle of CETSA®

The core principle of CETSA® is that the binding of a ligand (e.g., a drug derivative) to its target protein confers thermal stability. When heated, proteins denature and aggregate. A protein bound to a ligand will be more resistant to this heat-induced denaturation and will thus remain soluble at higher temperatures compared to the unbound protein. This change in thermal stability is the readout for target engagement.

cluster_0 Unbound Protein State cluster_1 Ligand-Bound Protein State cluster_2 Detection Unbound Unbound Target Protein Heat1 Apply Heat (e.g., 50-60°C) Unbound->Heat1 Exposed to thermal stress Denatured Denatured & Aggregated Protein Heat1->Denatured Loses structure Centrifuge Centrifugation Denatured->Centrifuge Bound Ligand-Bound Target Protein Heat2 Apply Heat (e.g., 50-60°C) Bound->Heat2 Exposed to thermal stress Stable Protein Remains Soluble & Stable Heat2->Stable Stabilized by ligand Stable->Centrifuge Separate Separate Soluble from Aggregated Centrifuge->Separate Quantify Quantify Soluble Protein (e.g., Western Blot, MS) Separate->Quantify

Caption: Principle of Cellular Thermal Shift Assay (CETSA®).

Experimental Protocol: CETSA® with Western Blot Readout
  • Cell Culture & Treatment: Plate cells (e.g., HEK293) and grow to 80-90% confluency. Treat cells with the drug derivative or vehicle control for a specified time (e.g., 1 hour) at 37°C.

  • Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in a buffer containing protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction). Determine the protein concentration and analyze by SDS-PAGE and Western Blot using an antibody specific to the target protein.

  • Data Analysis: Quantify the band intensities at each temperature for both the vehicle and drug-treated samples. Plot the percentage of soluble protein against temperature to generate melt curves. A shift in the melt curve for the drug-treated sample indicates target engagement.

Strengths & Limitations
  • Key Strength: It is the only assay discussed here that can confirm target engagement within an intact cell, providing high physiological relevance.

  • Limitation: Traditional Western blot-based CETSA® is low-throughput. While coupling with mass spectrometry (CETSA-MS) enables proteome-wide analysis, it requires specialized expertise and instrumentation.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free optical technique for studying biomolecular interactions in real-time. It provides detailed kinetic information about the binding event.

Principle of SPR

SPR measures changes in the refractive index at the surface of a sensor chip. One binding partner (the "ligand," typically the protein) is immobilized on the sensor surface. A solution containing the other binding partner (the "analyte," your derivative) is flowed over the surface. As the analyte binds to the immobilized ligand, the mass at the surface increases, causing a proportional change in the refractive index, which is detected by the instrument and reported in Resonance Units (RU).

cluster_0 SPR Workflow Immobilize 1. Immobilize Ligand (Target Protein) on Sensor Chip FlowAnalyte 2. Flow Analyte (Drug Derivative) over surface Immobilize->FlowAnalyte Association 3. Association Phase (Binding occurs, RU increases) FlowAnalyte->Association Dissociation 4. Dissociation Phase (Buffer flows, RU decreases) Association->Dissociation Regeneration 5. Regeneration (Remove bound analyte) Dissociation->Regeneration

Caption: High-level workflow for an SPR experiment.

Experimental Protocol: Basic SPR Analysis
  • Chip Selection & Ligand Immobilization: Choose a sensor chip appropriate for your protein (e.g., a CM5 chip for amine coupling). Immobilize the purified target protein to the chip surface following standard protocols (e.g., EDC/NHS amine coupling).

  • Analyte Preparation: Prepare a dilution series of your drug derivative in a suitable running buffer. Include a "zero concentration" sample (just buffer) for double referencing.

  • Binding Assay:

    • Equilibrate the system by flowing running buffer over the sensor surface until a stable baseline is achieved.

    • Inject the lowest concentration of the analyte and allow it to flow over the surface for a set time (association phase).

    • Switch back to flowing only running buffer and monitor the decrease in signal (dissociation phase).

    • Inject a regeneration solution to strip all bound analyte from the surface, preparing it for the next cycle.

  • Repeat: Repeat step 3 for all concentrations in your dilution series.

  • Data Analysis: After subtracting the reference surface signal and the buffer blank injection, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Strengths & Limitations
  • Key Strength: Provides rich kinetic data (on- and off-rates), offering deeper insight into the binding mechanism beyond just affinity.

  • Limitation: Requires purified, active protein and can be sensitive to buffer conditions. Immobilization of the protein may also affect its conformation and binding properties.

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing binding interactions. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Principle of ITC

An ITC experiment involves titrating a solution of one binding partner (the ligand, your derivative) into a sample cell containing the other (the macromolecule, your target protein). The instrument consists of a reference cell and a sample cell. As the ligand is injected and binds to the protein, heat is either released (exothermic) or absorbed (endothermic). The instrument's feedback system measures the power required to maintain zero temperature difference between the sample and reference cells. Each injection results in a heat-flow peak that is integrated over time to yield the amount of heat exchanged.

cluster_0 ITC Measurement Cycle Start Protein in Sample Cell Inject Inject small volume of Ligand Start->Inject Bind Ligand Binds to Protein Inject->Bind Heat Heat is Released (Exothermic) or Absorbed (Endothermic) Bind->Heat Detect Instrument detects ΔT and measures power to compensate Heat->Detect Plot Plot Power vs. Time (One peak per injection) Detect->Plot Repeat Repeat until Protein is Saturated Plot->Repeat

Caption: The core principle of an Isothermal Titration Calorimetry experiment.

Experimental Protocol: Basic ITC Analysis
  • Sample Preparation: Prepare the purified protein and drug derivative in the exact same, degassed buffer to avoid artifacts from buffer mismatch. Accurately determine the concentration of both components.

  • Instrument Setup: Thoroughly clean the instrument cells. Load the protein solution into the sample cell and the ligand solution into the injection syringe.

  • Titration: Set up the titration parameters (injection volume, spacing, temperature). Typically, a series of 19-25 small injections are performed.

  • Data Acquisition: The instrument will automatically inject the ligand into the sample cell and record the heat changes for each injection.

  • Data Analysis: Integrate the raw data peaks to determine the heat change per injection (ΔH). Plot these values against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH). The entropy (ΔS) can then be calculated.

Strengths & Limitations
  • Key Strength: Provides a complete thermodynamic signature of the interaction (KD, ΔH, ΔS), which can reveal the driving forces behind binding (e.g., hydrogen bonds, hydrophobic effects). It is also label-free and performed in-solution.

  • Limitation: ITC is a low-throughput technique that consumes a relatively large amount of high-purity sample. It is not suitable for very high or very low affinity interactions.

Conclusion: Selecting the Right Tool for the Job

The choice of a target engagement assay is a strategic decision that should be guided by the specific goals of your research.

  • For high physiological relevance and confirmation of binding in a complex cellular milieu, CETSA® is unparalleled.

  • For detailed kinetic information and understanding the dynamics of the binding event, SPR is the method of choice.

  • For a gold-standard, in-solution measurement that provides a complete thermodynamic profile, ITC is the definitive technique.

  • For high-throughput screening campaigns where speed and cost are major factors, Fluorescence-Based Assays offer a robust solution.

By understanding the principles, strengths, and limitations of each method, researchers can design robust experimental plans that deliver clear, actionable data, ultimately accelerating the journey from a promising derivative to a validated lead compound.

References

  • Title: The cellular thermal shift assay for evaluating drug target engagement in cells. Source: Nature Protocols URL: [Link]

  • Title: Surface Plasmon Resonance (SPR) for the characterization of biomolecular interactions and its relevance in drug discovery. Source: Frontiers in Chemistry URL: [Link]

  • Title: Isothermal Titration Calorimetry in Drug Discovery. Source: Biophysical Journal URL: [Link]

  • Title: The Cellular Thermal Shift Assay: A Novel Approach for Drug Discovery. Source: SLAS DISCOVERY: Advancing the Science of Drug Discovery URL: [Link]

  • Title: An Introduction to Proteome-Wide CETSA. Source: Methods in Molecular Biology URL: [Link]

A Senior Application Scientist's Guide to the Efficacy of Novel Azetidine-Based STAT3 Inhibitors Versus Predecessors and Alternative Compounds

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Analysis of Azetidine-Derived Compounds as STAT3 Inhibitors

The relentless pursuit of targeted cancer therapies has led researchers down numerous molecular avenues. One pathway that continues to garner significant attention is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascade. Its persistent activation is a hallmark of numerous human cancers, driving tumor cell proliferation, survival, and angiogenesis.[1] The development of small-molecule inhibitors that can effectively and selectively target STAT3 has, however, been a formidable challenge.[2] This guide provides a comprehensive comparison of a promising new class of (R)-azetidine-2-carboxamide analogues against their predecessors and other known STAT3 inhibitors, supported by experimental data and detailed protocols.

The four-membered azetidine ring has emerged as a valuable scaffold in medicinal chemistry due to its unique structural and physicochemical properties.[3] Its inherent ring strain and sp³-rich character can confer enhanced metabolic stability, solubility, and binding affinity to drug candidates.[3] This has led to the incorporation of the azetidine motif in several FDA-approved drugs.[3] In the context of STAT3 inhibition, the transition from earlier proline-based scaffolds to azetidine-based analogues has marked a significant leap forward in potency and selectivity.[2][4]

The STAT3 Signaling Pathway: A Critical Target in Oncology

The STAT3 signaling pathway plays a pivotal role in normal cellular processes such as proliferation, differentiation, and apoptosis. However, its aberrant, constitutive activation is a common feature in a wide array of cancers. This makes STAT3 an attractive target for therapeutic intervention. The canonical STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their corresponding receptors, leading to the activation of Janus kinases (JAKs) or Src family kinases. These kinases then phosphorylate STAT3 monomers, which subsequently dimerize, translocate to the nucleus, and bind to specific DNA response elements to regulate the transcription of target genes involved in tumorigenesis.[2]

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK/Src Kinase Receptor->JAK 2. Receptor Activation STAT3_mono STAT3 Monomer JAK->STAT3_mono 3. STAT3 Phosphorylation STAT3_p p-STAT3 STAT3_mono->STAT3_p STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer 4. Dimerization DNA DNA STAT3_dimer->DNA 5. Nuclear Translocation & DNA Binding Gene Target Gene Transcription DNA->Gene 6. Gene Transcription Cytokine Cytokine/ Growth Factor Cytokine->Receptor 1. Ligand Binding Inhibitor Azetidine-Based STAT3 Inhibitor Inhibitor->STAT3_dimer Inhibition

Figure 1: The STAT3 Signaling Pathway and Point of Inhibition.

Efficacy and Potency: A Quantitative Comparison

The new generation of azetidine-based STAT3 inhibitors demonstrates a significant improvement in inhibitory potency compared to earlier lead compounds and other established STAT3 inhibitors.[1] The following table summarizes key efficacy data from various in vitro and cellular assays.

CompoundTargetAssayIC50 (µM)K D (nM)Cell-based Activity (EC50, µM)Reference
Novel Azetidine Analogues
5aSTAT3EMSA0.55--[1][2]
5oSTAT3EMSA0.38--[1][2]
8iSTAT3EMSA0.34--[1][2]
7gSTAT3ITC-8800.9 - 1.9[1][2]
9kSTAT3ITC-9600.9 - 1.9[1][2]
H172STAT3EMSA0.38 - 0.98--[5]
H182STAT3EMSA0.38 - 0.98-1.0 - 1.9[1][5]
Predecessor Compounds
BP-1-102STAT3EMSA6.8-10 - 20[4]
SH5-07STAT3EMSA3.9-3.8[4]
SH4-54STAT3EMSA4.7-4.5[4]
Other STAT3 Inhibitors
Napabucasin (BBI-608)STAT3----[4]
C188-9STAT3----[4]
  • IC50: Half-maximal inhibitory concentration.

  • K D: Dissociation constant, a measure of binding affinity.

  • EC50: Half-maximal effective concentration in cell-based assays.

  • EMSA: Electrophoretic Mobility Shift Assay.

  • ITC: Isothermal Titration Calorimetry.

The data clearly indicates that the azetidine-based compounds, such as 5o and 8i, exhibit sub-micromolar potency in inhibiting STAT3 DNA-binding activity, representing a significant improvement over the micromolar potency of their predecessors like BP-1-102.[2][4] Furthermore, compounds 7g and 9k show strong binding affinity to STAT3 in the nanomolar range and translate this into potent inhibition of cancer cell growth.[1][2]

Selectivity and Mechanism of Action

A critical attribute of a successful therapeutic inhibitor is its selectivity for the intended target, which minimizes off-target effects and potential toxicity. The novel azetidine-based compounds have demonstrated remarkable selectivity for STAT3 over other members of the STAT family, such as STAT1 and STAT5.[1] For instance, the IC50 values against STAT1 and STAT5 were found to be greater than 18 µM for some of the lead azetidine compounds.[5]

Recent studies have shed light on the mechanism of action of these potent inhibitors. Mass spectrometry analysis has revealed that azetidine compounds, such as H172 and H182, irreversibly bind to STAT3.[5] This covalent modification is thought to occur at specific cysteine residues, Cys426 and Cys468, which are crucial for the high-potency inhibition observed.[5] This irreversible binding offers the potential for a prolonged duration of action.

Experimental Protocols

The following are detailed methodologies for key experiments used in the evaluation of these STAT3 inhibitors.

Electrophoretic Mobility Shift Assay (EMSA)

This assay is fundamental for determining the in vitro potency of compounds in inhibiting the DNA-binding activity of STAT3.

  • Preparation of Nuclear Extracts: Culture human breast cancer cells (e.g., MDA-MB-231) that harbor constitutively active STAT3. Isolate nuclear extracts containing active STAT3 protein.

  • DNA Probe Labeling: Synthesize and label a double-stranded oligonucleotide probe containing the STAT3-specific DNA binding sequence with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) tag.

  • Binding Reaction: In a reaction tube, combine the nuclear extract, the labeled DNA probe, and varying concentrations of the inhibitor compound. Incubate at room temperature to allow for STAT3-DNA binding.

  • Electrophoresis: Separate the protein-DNA complexes from the free DNA probe by non-denaturing polyacrylamide gel electrophoresis.

  • Detection: Visualize the bands by autoradiography (for radioactive probes) or a chemiluminescent detection method (for non-radioactive probes). The intensity of the band corresponding to the STAT3-DNA complex will decrease with increasing concentrations of an effective inhibitor.

  • Data Analysis: Quantify the band intensities and calculate the IC50 value of the inhibitor.

Isothermal Titration Calorimetry (ITC)

ITC is employed to directly measure the binding affinity (K D) of the inhibitors to the STAT3 protein.

  • Sample Preparation: Prepare a solution of purified recombinant STAT3 protein in the sample cell and a solution of the inhibitor compound in the injection syringe.

  • Titration: Inject small aliquots of the inhibitor solution into the STAT3 solution at a constant temperature.

  • Heat Measurement: Measure the heat released or absorbed during the binding interaction after each injection.

  • Data Analysis: Plot the heat change against the molar ratio of the inhibitor to the protein. Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (K D), stoichiometry (n), and enthalpy of binding (ΔH).

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models EMSA EMSA (IC50) Cell_Viability Cell Viability (EC50) (e.g., MDA-MB-231 cells) EMSA->Cell_Viability ITC ITC (KD) ITC->Cell_Viability Western_Blot Western Blot (p-STAT3 levels) Cell_Viability->Western_Blot Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Viability->Apoptosis_Assay Xenograft Tumor Xenograft Model (e.g., in mice) Western_Blot->Xenograft Apoptosis_Assay->Xenograft Lead_Optimization Lead Optimization Xenograft->Lead_Optimization Start Compound Synthesis Start->EMSA Start->ITC

Figure 2: A Typical Experimental Workflow for Evaluating STAT3 Inhibitors.

Conclusion

The development of azetidine-based STAT3 inhibitors represents a significant advancement in the quest for effective targeted cancer therapies. These novel compounds have demonstrated superior potency, selectivity, and cellular activity compared to their predecessors. The elucidation of their irreversible binding mechanism provides a strong rationale for their potent and sustained inhibitory effects. While further preclinical and clinical studies are necessary, the data presented in this guide underscores the immense potential of the azetidine scaffold in the design of next-generation STAT3 inhibitors for the treatment of a broad range of human cancers.

References

  • ResearchGate. (2024). Azetidine‐Based Small‐Molecule Targeted Anticancer Agents: Developments in the Last Decade (2015–2024). Available at: [Link]

  • ACS Publications. (2008). Azetidine Based Transition State Analogue Inhibitors of N-Ribosyl Hydrolases and Phosphorylases. Journal of Medicinal Chemistry. Available at: [Link]

  • PMC. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Available at: [Link]

  • ResearchGate. Azetidine‐bearing drugs under advanced stage of clinical studies. Available at: [Link]

  • ACS Publications. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • ACS Publications. (2026). A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. Journal of Medicinal Chemistry. Available at: [Link]

  • ScienceDirect. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Available at: [Link]

  • PubMed. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Available at: [Link]

Sources

A Comparative Benchmarking Guide to the Stability of Novel Linker: tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of both efficacy and safety.[1][2][] Its stability in systemic circulation is paramount to prevent premature payload release and associated off-target toxicities, while controlled cleavage at the target site is essential for therapeutic action.[][][5][] This guide provides a comprehensive stability benchmark of tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate, a novel linker construct, against established and structurally related linkers. Through a combination of theoretical analysis and detailed experimental protocols, we will elucidate the chemical nuances that govern its stability profile, offering a predictive framework for its application in next-generation drug development.

Introduction: The Linker's Crucial Role in Therapeutic Index

The therapeutic index of a targeted therapy is profoundly influenced by the linker's ability to remain intact in the bloodstream and release its payload specifically at the site of action.[1][2] Linkers are broadly categorized as non-cleavable or cleavable.[][5][7][8] Non-cleavable linkers release the payload upon lysosomal degradation of the antibody, a process that generally confers high plasma stability.[5][7][9] Cleavable linkers, conversely, are designed to respond to specific triggers within the tumor microenvironment or inside cancer cells, such as lower pH, the presence of specific enzymes like cathepsins, or a higher reducing potential due to elevated glutathione levels.[1][2][5]

The subject of our analysis, tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate, incorporates several key structural motifs that are pertinent to its stability profile: an aniline moiety, a strained azetidine ring, and a carbamate group. Understanding the interplay of these components is essential for predicting its behavior in a biological system.

Structural Analysis and Predicted Stability of the Target Linker

The chemical structure of tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate presents a unique combination of features that influence its stability.

  • The Aniline Moiety: Anilines are a common feature in medicinal chemistry, but they can be susceptible to metabolic oxidation, which can lead to the formation of reactive metabolites and potential toxicity.[10][11] The stability of the aniline in this linker is a key consideration, as its metabolism could represent a potential degradation pathway.

  • The Azetidine Ring: As a four-membered saturated heterocycle, azetidine possesses significant ring strain.[12] This strain can influence its reactivity and metabolic stability, potentially making it a site for metabolic cleavage.[12] However, the rigidity of the azetidine ring can also offer advantages in terms of conformational restriction.[13]

  • The Carbamate Group: Carbamates are generally susceptible to hydrolysis, which can be catalyzed by enzymes such as esterases.[14][15] The tert-butyl protecting group on the carbamate is known to be labile under acidic conditions, suggesting a potential for pH-sensitive cleavage.

Based on this analysis, the stability of tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate is likely to be influenced by both enzymatic and pH-mediated degradation pathways.

Comparative Linkers for Benchmarking

To provide a comprehensive stability benchmark, we will compare our target linker to a panel of linkers that represent different stability paradigms and possess structural similarities.

  • Piperidine-based Analogue: Replacing the azetidine ring with a six-membered piperidine ring will allow for a direct comparison of the effect of ring strain on stability. Piperidine is less strained and generally more metabolically stable than azetidine.[12]

  • Valine-Citrulline (Val-Cit) Dipeptide Linker: A well-established enzyme-cleavable linker, Val-Cit is susceptible to cleavage by cathepsin B, an enzyme often overexpressed in the tumor microenvironment.[5] This serves as a benchmark for protease-mediated cleavage.

  • Hydrazone Linker: A classic example of an acid-labile linker, the hydrazone linkage is designed to hydrolyze in the acidic environment of endosomes and lysosomes.[16][][18] This provides a reference for pH-sensitive payload release.

  • Thioether (SMCC) Linker: A non-cleavable linker that releases its payload upon antibody degradation.[8] It represents a benchmark for high plasma stability.[7][9]

Experimental Protocols for Stability Assessment

The following protocols outline the key experiments for a comprehensive evaluation of linker stability.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the linker-payload conjugate in plasma from different species and determine the rate of premature payload release.[2]

Methodology:

  • Incubation: Incubate the test ADC (at a concentration of 100 µg/mL) in human, mouse, and rat plasma at 37°C.

  • Time Points: Collect aliquots at 0, 6, 24, 48, 72, and 168 hours.

  • Sample Preparation: Precipitate plasma proteins using an organic solvent like acetonitrile. Centrifuge to pellet the proteins and collect the supernatant containing the released payload.

  • Analysis: Quantify the concentration of intact ADC and released payload using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

G cluster_0 In Vitro Plasma Stability Workflow start Incubate ADC in Plasma (37°C) timepoints Collect Aliquots at Various Time Points start->timepoints precipitation Protein Precipitation (Acetonitrile) timepoints->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant analysis LC-MS/MS Analysis (Intact ADC & Free Payload) supernatant->analysis G cluster_1 Predicted Degradation Pathways TargetLinker tert-butyl N-[1-(4-aminophenyl) azetidin-3-yl]carbamate-Payload AcidHydrolysis Acidic Hydrolysis (Low pH in Endosome/Lysosome) TargetLinker->AcidHydrolysis EnzymaticDegradation Enzymatic Degradation (e.g., Esterases, Amidases) TargetLinker->EnzymaticDegradation ReleasedPayload Released Payload AcidHydrolysis->ReleasedPayload EnzymaticDegradation->ReleasedPayload

Caption: Predicted dual-release mechanism of the target linker.

Conclusion

tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate represents a promising linker scaffold with a potentially tunable stability profile. Its predicted susceptibility to both acidic and enzymatic cleavage offers a mechanism for controlled payload release within the target cell. The experimental framework provided in this guide allows for a thorough and objective benchmarking of its stability against a range of established linker technologies. The insights gained from these studies will be invaluable for the rational design of next-generation targeted therapeutics with an optimized therapeutic window. Further studies should focus on the synthesis of this linker and its conjugates to experimentally validate the predicted stability profiles.

References

  • Lu, J., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907.
  • Bargh, T. J., et al. (2021). Acid-labile Linkers. In Chemical Linkers in Antibody–Drug Conjugates (ADCs) (pp. 1-23). Royal Society of Chemistry.
  • Creative Biolabs. (n.d.). Acid-labile Linkers. Retrieved from [Link]

  • Al-Dulaimi, D. H., et al. (2022).
  • Tsvetkova, I., et al. (2018). Development of an Acid-Labile Ketal Linked Amphiphilic Block Copolymer Nanoparticles for pH-Triggered Release of Paclitaxel. Polymers, 10(11), 1234.
  • Abecassis, P.-Y., & Amara, C. (2013). In Vivo Testing of Drug-Linker Stability.
  • Dömling, A., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Journal of Medicinal Chemistry, 63(10), 5056-5072.
  • Kim, J. H., et al. (2019). A preliminary study for the development of cleavable linkers using activatable fluorescent probes targeting leucine aminopeptidase. RSC Advances, 9(33), 19045-19052.
  • Pretto, F., et al. (2016). Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma. Journal of Controlled Release, 241, 145-153.
  • Le, K. T., et al. (2018). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. Analytical Chemistry, 90(15), 9037-9044.
  • Adhikari, S., et al. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry, 60(23), 9684-9697.
  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]

  • Wessjohann, L. A., et al. (2008). 2,4-Bis(hydroxymethyl)aniline as a Building Block for Oligomers with Self-Eliminating and Multiple Release Properties. The Journal of Organic Chemistry, 73(4), 1369-1377.
  • Kim, H., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Molecules, 26(3), 553.
  • He, J., et al. (2019). Assessing ADC Plasma Stability by LC-MS Methods.
  • Asif, M. (2018). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. SN Applied Sciences, 1(1), 1-13.
  • Sterling Pharma Solutions. (n.d.). Stability of ADC linker payloads in sub-cellular fractions. Retrieved from [Link]

  • Al-Zoubi, M. S., et al. (2023). Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies. International Journal of Molecular Sciences, 24(21), 15886.
  • Risinger, A. L., et al. (2016). Development of Novel Quaternary Ammonium Linkers for Antibody–Drug Conjugates. Molecular Cancer Therapeutics, 15(5), 938-945.
  • Pittelkow, M., et al. (2005).
  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

  • Sharma, A., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 684983.
  • Zhang, R., et al. (2014). Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals. Structural Chemistry, 25(6), 1731-1741.
  • Mykhailiuk, P. K. (2019). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. ResearchGate. Retrieved from [Link]

  • Dana Bioscience. (n.d.). tert-Butyl (1-(4-aminophenyl)azetidin-3-yl)carbamate 1g. Retrieved from [Link]

  • Al-Zoubi, M. S., et al. (2021). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)
  • Détrée, C., et al. (2021). Discovery of carbamate degrading enzymes by functional metagenomics. Scientific Reports, 11(1), 1-12.
  • Ashton, F. M., & Crafts, A. S. (1973). Behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. University of California, Division of Agricultural Sciences.

Sources

Safety Operating Guide

Comprehensive Safety and Operational Guide for Handling tert-Butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Hazard Profiling

Handling complex bifunctional building blocks like tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate requires moving beyond generic safety data sheets. As a researcher or drug development professional, you must understand why this molecule poses specific risks in order to design a self-validating safety protocol.

This compound features three distinct chemical domains, each contributing to its overall hazard profile:

  • The Aniline Moiety (4-aminophenyl): Anilines are highly toxic via dermal absorption and inhalation. Once absorbed, they undergo hepatic N-hydroxylation. These active metabolites oxidize the ferrous (Fe2+) iron in hemoglobin to the ferric (Fe3+) state, producing methemoglobin. This drastically impairs oxygen transport, leading to tissue hypoxia and cyanosis ().

  • The Boc-Carbamate Group: While chemically stable and unreactive to most bases, the bulky, non-polar tert-butyloxycarbonyl (Boc) group significantly increases the molecule's partition coefficient (LogP). This lipid solubility acts as a "Trojan horse," accelerating the dermal penetration kinetics of the toxic aniline moiety across the stratum corneum.

  • The Azetidine Ring: This strained four-membered heterocycle acts as a localized base and potential nucleophile. While the Boc group protects position 3, the overall basicity can cause severe ocular and dermal irritation upon contact.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for prolonged handling of lipophilic aniline derivatives. The OSHA Personal Protective Equipment Standard (29 CFR 1910.132) mandates hazard-specific equipment selection (). Standard 4-mil nitrile gloves offer limited breakthrough time against aromatic amines.

Table 1: Required PPE and Mechanistic Justification
Protection ZoneRecommended EquipmentMaterial SpecificationMechanistic Justification
Hands (Primary) Double GlovesInner: Nitrile (4 mil)Outer: Neoprene or Butyl (8+ mil)Aniline rapidly permeates standard nitrile. Neoprene provides superior chemical resistance and prevents transdermal absorption of the lipophilic Boc-derivative.
Eyes/Face Chemical Splash GogglesPolycarbonate, indirectly ventedPrevents vapor or dust absorption through the highly vascularized ocular mucosa. Standard safety glasses are insufficient.
Body Lab Coat & ApronFlame-retardant cotton; Tyvek sleeves for bulk handlingPrevents microscopic dust from settling on clothes. The lipophilic nature of the compound enhances fabric retention and subsequent skin transfer.
Respiratory Chemical Fume HoodMinimum 80-100 fpm face velocityPrevents inhalation of aerosolized powders, which bypass hepatic first-pass metabolism and directly enter the systemic circulation ().

Operational Workflow & Handling Protocols

To ensure a self-validating system, every step of the handling process must contain a verification check.

Protocol: Safe Weighing and Transfer
  • Environmental Verification: Verify the chemical fume hood monitor reads between 80–100 fpm. Clear the workspace of all unnecessary solvents to prevent cross-contamination.

  • PPE Donning: Apply inner nitrile gloves, followed by outer neoprene gloves. Ensure no exposed skin exists between the glove cuff and lab coat.

  • Static Control (Critical): Aniline-derivative powders are highly susceptible to static charge, which can cause violent aerosolization. Discharge the weighing boat and metal spatula using an anti-static gun (e.g., Zerostat) before opening the reagent bottle.

  • Enclosed Manipulation: Open the reagent bottle only inside the hood. Weigh the desired mass directly into a tared, sealable vial (e.g., a septum-capped vial) rather than an open weighing boat.

  • Decontamination: Wipe down the exterior of the sealed vial and the balance pan with a Kimwipe dampened with 1M HCl. Causality: The acid protonates the free aniline and azetidine nitrogens, converting the lipophilic free base into a highly water-soluble, non-volatile hydrochloride salt, effectively neutralizing the dermal hazard.

  • Doffing: Remove the outer neoprene gloves inside the hood and dispose of them in a designated toxic solid waste bin.

G Start 1. Fume Hood Setup Verify 80-100 fpm Gloving 2. Double Gloving Inner Nitrile + Outer Neoprene Start->Gloving Weighing 3. Enclosed Weighing Use Anti-Static Gun Gloving->Weighing Transfer 4. Sealed Transfer Move to Reaction Vessel Weighing->Transfer Decon 5. Decontamination 1M HCl Wipe Down Transfer->Decon Doffing 6. Doffing Remove Outer Gloves in Hood Decon->Doffing End 7. Hand Washing Log Chemical Usage Doffing->End

Caption: Step-by-step operational workflow for handling aniline-derivative powders.

Emergency Response & Methemoglobinemia Management

Because methemoglobinemia can be insidious, symptoms (headache, dizziness, blue tint to lips/nail beds) may be delayed for hours after dermal exposure ().

Immediate Action Plan for Skin Contact:
  • Isolate: Immediately move to a safety shower or sink.

  • Flush: Remove contaminated clothing and flush the skin with copious amounts of water and mild soap for at least 15 minutes. Do not use chemical solvents (like ethanol or acetone) to wash the skin, as this will drastically accelerate the dermal absorption of the Boc-protected compound.

  • Medical Escalation: Seek immediate medical attention. Provide the medical team with the SDS and explicitly mention the risk of "Aniline-induced Methemoglobinemia." The standard clinical intervention is intravenous Methylene Blue, which enzymatically reduces Fe3+ back to Fe2+.

G Exposure Dermal/Inhalation Exposure to Aniline Moiety Metab Hepatic N-hydroxylation (Active Metabolite) Exposure->Metab Hemoglobin Hemoglobin Oxidation (Fe2+ -> Fe3+) Metab->Hemoglobin Hypoxia Methemoglobinemia (Tissue Hypoxia & Cyanosis) Hemoglobin->Hypoxia Intervention Medical Intervention IV Methylene Blue Hypoxia->Intervention Immediate Action Recovery Enzymatic Reduction (Restored O2 Transport) Intervention->Recovery

Caption: Pathophysiological mechanism of aniline-induced methemoglobinemia and intervention.

Waste Disposal & Decontamination Plan

Improper disposal of Boc-protected amines can lead to dangerous pressure build-ups if inadvertently mixed with concentrated acids, which cleave the Boc group and release isobutylene and carbon dioxide gas ().

Table 2: Waste Categorization and Decontamination Metrics
Waste StreamContaminant LimitDisposal MethodChemical Rationale
Aqueous Liquid < 1% Aniline derivativeAcidify to pH 2-3, collect as Hazardous Aqueous WasteProtonation of the aniline and azetidine nitrogens forms water-soluble, non-volatile salts, preventing vapor release.
Organic Liquid Any concentrationCollect in Halogenated or Non-Halogenated Organic WasteCrucial: Do not mix with strong acids (e.g., TFA, HCl) in sealed waste carboys to prevent premature Boc deprotection and explosive CO2/isobutylene gas evolution.
Solid Waste Contaminated PPE/VialsDouble-bag in 6-mil poly bags, label as "Toxic Solid - Aromatic Amines"Prevents off-gassing and secondary exposure to waste-handling personnel.

References

  • Medical Management Guidelines for Aniline. Agency for Toxic Substances and Disease Registry (ATSDR), Centers for Disease Control and Prevention. URL:[Link]

  • Personal Protective Equipment Standard - 29 CFR 1910.132. Occupational Safety and Health Administration (OSHA), United States Department of Labor. URL:[Link]

  • Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 6. Aniline. National Center for Biotechnology Information (NCBI), National Institutes of Health. URL:[Link]

  • Di-tert-butyl dicarbonate (Boc anhydride). Wikipedia, The Free Encyclopedia. URL: [Link]

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.